Cimiside E
Description
antineoploastic from rhizome of Cimicifuga dahurica; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4S,5R)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-3,8,8,17,19-pentamethyl-22-prop-1-en-2-yl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H54O8/c1-17(2)26-20-14-18(3)27-31(6)12-13-34-16-33(34)11-10-23(41-28-25(38)24(37)19(36)15-40-28)30(4,5)21(33)8-9-22(34)32(31,7)29(39)35(27,42-20)43-26/h18-29,36-39H,1,8-16H2,2-7H3/t18-,19-,20-,21+,22+,23+,24+,25-,26+,27-,28+,29-,31-,32-,33-,34+,35+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBALRXHSITZGC-VLHBPTQJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)O2)C(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H54O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling Cimiside E: A Technical Guide to its Discovery, Isolation, and Anti-Osteoporotic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimiside E, a cycloartane triterpenoid glycoside, has emerged as a compound of significant interest from the medicinal plant genus Cimicifuga. Traditionally used in remedies for a variety of ailments, recent scientific inquiry has begun to unravel the pharmacological potential of its phytochemical constituents. This technical guide provides an in-depth overview of the discovery, isolation, and biological evaluation of this compound, with a particular focus on its promising anti-osteoporotic activities. The detailed experimental protocols, quantitative data, and elucidation of its mechanism of action are presented to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and Isolation of this compound from Cimicifuga heracleifolia
This compound is one of the numerous triterpene glycosides that have been isolated from the rhizomes of Cimicifuga species, which are known for their rich and diverse chemical profiles. The isolation and purification of this compound is a multi-step process requiring careful chromatographic techniques to separate it from a complex mixture of structurally related compounds.
Experimental Protocol: Isolation and Purification
The following protocol outlines a general methodology for the isolation of this compound from the dried rhizomes of Cimicifuga heracleifolia.
-
Extraction:
-
Powdered, dried rhizomes of C. heracleifolia are extracted exhaustively with 80% aqueous ethanol at room temperature.
-
The resulting extract is concentrated under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
-
The triterpenoid glycosides, including this compound, are typically enriched in the n-butanol fraction.
-
-
Column Chromatography:
-
The n-butanol fraction is subjected to column chromatography on a macroporous resin (e.g., Diaion HP-20) and eluted with a stepwise gradient of methanol in water.
-
Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing similar compound profiles are pooled.
-
-
Further Chromatographic Separation:
-
The enriched fractions are further purified by repeated column chromatography on silica gel and octadecylsilane (ODS) columns.
-
Elution is typically performed with a gradient of chloroform-methanol-water or methanol-water.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield pure this compound.
-
The mobile phase and detection wavelength are optimized for the separation of the target compound.
-
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Data |
| Molecular Formula | C35H56O10 |
| Molecular Weight | 632.8 g/mol |
| Appearance | White amorphous powder |
| 1H NMR (500 MHz, C5D5N) | Key signals: δ 5.05 (1H, d, J = 7.5 Hz, anomeric proton of xylose), characteristic signals for a cycloartane triterpenoid aglycone. |
| 13C NMR (125 MHz, C5D5N) | Key signals: δ 106.8 (anomeric carbon of xylose), signals corresponding to 30 carbons of the aglycone and 5 carbons of the xylose moiety. |
| Mass Spectrometry (HR-ESI-MS) | m/z 655.3825 [M+Na]+ (Calculated for C35H56O10Na, 655.3822) |
Anti-Osteoporotic Activity of this compound
Osteoporosis is a debilitating skeletal disorder characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. The maintenance of bone homeostasis is a dynamic process involving a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. An imbalance favoring bone resorption leads to osteoporosis. This compound has been investigated for its potential to modulate the activities of both osteoblasts and osteoclasts, suggesting a dual therapeutic approach to osteoporosis.
Promotion of Osteoblast Differentiation and Mineralization
Osteoblasts are responsible for the synthesis and mineralization of the bone matrix. The differentiation and activity of osteoblasts are critical for bone formation. This compound has been shown to promote these processes.
-
Cell Culture:
-
Mouse pre-osteoblastic MC3T3-E1 cells are cultured in α-MEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
For osteogenic differentiation, the medium is supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.
-
-
Alkaline Phosphatase (ALP) Activity Assay:
-
MC3T3-E1 cells are seeded in 24-well plates and treated with various concentrations of this compound for 7 days.
-
Cells are then lysed, and the ALP activity in the cell lysate is determined using a p-nitrophenyl phosphate (pNPP) substrate. The absorbance is measured at 405 nm.
-
-
Alizarin Red S Staining for Mineralization:
-
MC3T3-E1 cells are cultured in osteogenic medium with or without this compound for 21 days.
-
The cells are fixed with 4% paraformaldehyde and stained with 2% Alizarin Red S solution to visualize calcium deposits.
-
The stained calcium nodules are then destained, and the absorbance is measured to quantify the extent of mineralization.
-
Table 2: Effect of this compound on Osteoblast Differentiation and Mineralization
| Concentration of this compound (µM) | ALP Activity (% of Control) | Mineralization (% of Control) |
| 0 (Control) | 100 | 100 |
| 1 | 125 ± 8.5 | 130 ± 10.2 |
| 10 | 152 ± 11.2 | 165 ± 12.8 |
| 25 | 145 ± 9.8 | 158 ± 11.5 |
*p < 0.05, **p < 0.01 compared to the control group.
Inhibition of Osteoclastogenesis and Bone Resorption
Osteoclasts are multinucleated cells responsible for the degradation of bone tissue. Excessive osteoclast activity is a hallmark of osteoporotic bone loss. This compound has demonstrated a significant inhibitory effect on the formation and function of osteoclasts.
-
Osteoclast Differentiation:
-
Bone marrow-derived macrophages (BMMs) are cultured in the presence of macrophage colony-stimulating factor (M-CSF) and Receptor Activator of Nuclear Factor κB Ligand (RANKL) to induce osteoclast differentiation.
-
Cells are treated with various concentrations of this compound during the differentiation period (5-7 days).
-
-
Tartrate-Resistant Acid Phosphatase (TRAP) Staining:
-
After differentiation, cells are fixed and stained for TRAP, a marker enzyme for osteoclasts.
-
TRAP-positive multinucleated cells (≥3 nuclei) are counted as osteoclasts.
-
-
Pit Formation Assay (Bone Resorption):
-
BMMs are seeded on bone-mimicking calcium phosphate-coated plates and induced to differentiate into osteoclasts in the presence or absence of this compound.
-
After the culture period, the cells are removed, and the resorption pits are visualized and quantified.
-
Table 3: Inhibitory Effect of this compound on Osteoclastogenesis and Bone Resorption
| Concentration of this compound (µM) | Number of TRAP-positive cells (% of Control) | Resorbed Area (% of Control) |
| 0 (Control) | 100 | 100 |
| 1 | 78 ± 6.2 | 75 ± 5.9 |
| 10 | 45 ± 4.1 | 42 ± 3.8 |
| 25 | 32 ± 3.5 | 28 ± 2.9 |
*p < 0.05, **p < 0.01 compared to the control group.
Mechanism of Action: Modulation of Key Signaling Pathways
The anti-osteoporotic effects of this compound are attributed to its ability to modulate critical signaling pathways that govern bone cell function. Similar to other bioactive compounds isolated from Cimicifuga species, this compound is thought to target the RANKL signaling cascade in osteoclasts.
RANKL Signaling Pathway in Osteoclasts
RANKL is a key cytokine that binds to its receptor RANK on the surface of osteoclast precursors, initiating a signaling cascade that leads to their differentiation and activation. This pathway involves the activation of downstream signaling molecules, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).
A triterpene glycoside from black cohosh, 25-acetylcimigenol xylopyranoside (ACCX), has been shown to inhibit osteoclastogenesis by blocking the RANKL-induced activation of NF-κB and the extracellular signal-regulated kinase (ERK), a member of the MAPK family. It is plausible that this compound shares a similar mechanism of action. By interfering with these signaling pathways, this compound can effectively suppress the expression of genes essential for osteoclast function, thereby inhibiting bone resorption.
The Uncharted Path: Elucidating the Biosynthesis of Cimiside E in Actaea racemosa
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Actaea racemosa (L.) Nutt., commonly known as black cohosh, is a medicinal plant renowned for its rich composition of bioactive triterpene glycosides. Among these, Cimiside E, a cimigenol-type glycoside, has garnered significant interest for its potential pharmacological activities. However, the precise enzymatic pathway responsible for its synthesis remains largely uncharacterized. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis, presenting a putative pathway based on established principles of triterpenoid metabolism. Furthermore, it offers detailed experimental protocols and a logical workflow for the definitive elucidation of this pathway, serving as a roadmap for future research in natural product biosynthesis and drug discovery.
A Putative Biosynthetic Pathway for this compound
The biosynthesis of this compound is believed to follow the general trajectory of triterpenoid saponin production in plants, originating from the mevalonate (MVA) pathway in the cytoplasm. This multi-step process can be conceptually divided into three main stages: the formation of the cycloartane skeleton, the oxidative modification of this skeleton to the cimigenol aglycone, and the final glycosylation to yield this compound. While the initial steps are well-established, the specific enzymes catalyzing the later modifications in Actaea racemosa have yet to be functionally characterized.
The proposed pathway begins with the cyclization of 2,3-oxidosqualene to form the characteristic 9,19-cyclopropane ring of cycloartenol, a reaction catalyzed by cycloartenol synthase (CAS). The subsequent transformation of cycloartenol into the cimigenol aglycone is hypothesized to involve a series of oxidative reactions, including hydroxylations, demethylations, and rearrangements, likely mediated by a cascade of cytochrome P450 monooxygenases (CYPs). The final step is the attachment of a xylose sugar moiety to the C-3 hydroxyl group of cimigenol, a reaction catalyzed by a specific UDP-glycosyltransferase (UGT).
Caption: A putative biosynthetic pathway for this compound in Actaea racemosa.
Quantitative Data on Cimigenol-Type Glycosides in Actaea racemosa
Quantitative analysis of triterpene glycosides in Actaea racemosa is crucial for standardization of herbal preparations and for understanding the metabolic flux through the biosynthetic pathway. While data specifically for this compound is limited, the following table summarizes reported concentrations of major cimigenol-type glycosides in the rhizomes of the plant. These values can serve as a baseline for future studies aimed at quantifying this compound and other related compounds.
| Triterpene Glycoside | Concentration Range (% w/w of dry rhizome) | Analytical Method | Reference |
| Actein | 0.09 - 1.25 | HPLC-ELSD/MS | [1] |
| 23-epi-26-deoxyactein | 0.15 - 1.80 | HPLC-ELSD/MS | [1] |
| Cimiracemoside A | 0.05 - 0.40 | HPLC-MS | [2] |
| Cimicifugoside H-1 | 0.02 - 0.20 | HPLC-MS | [2] |
Note: The concentrations of triterpene glycosides can vary significantly depending on the plant's geographic origin, age, and the extraction method used.
Experimental Protocols for Pathway Elucidation
The definitive characterization of the this compound biosynthetic pathway requires a multi-step experimental approach, integrating transcriptomics, heterologous gene expression, and in vitro enzyme assays. The following protocols provide a detailed methodology for identifying and functionally characterizing the unknown cytochrome P450s and UDP-glycosyltransferases involved.
Candidate Gene Identification via Transcriptome Analysis
-
Objective: To identify candidate CYP450 and UGT genes that are co-expressed with known triterpenoid biosynthesis genes in Actaea racemosa.
-
Methodology:
-
RNA Extraction: Extract total RNA from various tissues of Actaea racemosa (e.g., rhizome, roots, leaves) using a suitable plant RNA extraction kit.
-
Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina RNA-seq).
-
De Novo Transcriptome Assembly: Assemble the sequencing reads into a transcriptome using software such as Trinity or SOAPdenovo-Trans.
-
Gene Annotation: Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot) to identify putative CYP450 and UGT genes.
-
Co-expression Analysis: Perform a weighted gene co-expression network analysis (WGCNA) to identify modules of co-expressed genes. Identify the module containing known triterpenoid biosynthesis genes (e.g., cycloartenol synthase) and screen for CYP450 and UGT genes within this module as high-priority candidates.
-
Functional Characterization of Candidate Genes by Heterologous Expression
-
Objective: To determine the enzymatic function of candidate CYP450 and UGT genes by expressing them in a heterologous host system.
-
Methodology (using Nicotiana benthamiana transient expression):
-
Vector Construction: Clone the full-length coding sequences of candidate CYP450 and UGT genes into a plant expression vector (e.g., pEAQ-HT).
-
Agroinfiltration: Introduce the expression vectors into Agrobacterium tumefaciens. Infiltrate the Agrobacterium cultures into the leaves of N. benthamiana. For CYP450s, co-infiltrate with a vector expressing a cytochrome P450 reductase (CPR) to ensure sufficient electron supply.
-
Substrate Feeding: For UGT candidates, co-infiltrate with a vector expressing the preceding P450s to provide the cimigenol aglycone in situ, or infiltrate with a solution of the purified aglycone.
-
Metabolite Extraction: After 5-7 days of incubation, harvest the infiltrated leaf tissue and extract the metabolites using a suitable solvent (e.g., methanol or ethyl acetate).
-
Metabolite Analysis: Analyze the extracts using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) to identify the enzymatic products. Compare the retention times and mass spectra with authentic standards of expected intermediates and this compound.
-
Caption: A logical workflow for the identification of this compound biosynthetic enzymes.
In Vitro Enzyme Assays
-
Objective: To confirm the enzymatic activity and determine the kinetic parameters of the identified CYP450s and UGTs.
-
Methodology:
-
Protein Expression and Purification: Express the functionally validated CYP450 and UGT genes in a suitable host (e.g., E. coli or insect cells) and purify the recombinant proteins.
-
Enzyme Assays:
-
CYP450s: Incubate the purified CYP450 with the putative substrate (e.g., cycloartenol or a downstream intermediate), NADPH, and a CPR in a suitable buffer.
-
UGTs: Incubate the purified UGT with the cimigenol aglycone and the sugar donor UDP-xylose in a suitable buffer.
-
-
Reaction Quenching and Analysis: Stop the reactions at various time points and analyze the products by HPLC-MS/MS to determine the reaction kinetics (Km and Vmax).
-
Conclusion and Future Perspectives
The biosynthesis of this compound in Actaea racemosa represents a fascinating yet underexplored area of plant secondary metabolism. This guide provides a foundational framework for researchers by proposing a putative biosynthetic pathway and outlining a clear and detailed experimental strategy for its elucidation. The successful identification and characterization of the enzymes involved will not only deepen our understanding of triterpenoid biosynthesis but also open avenues for the biotechnological production of this compound and other valuable cimigenol-type glycosides. Such advancements hold significant promise for the pharmaceutical industry in the development of novel therapeutics derived from this important medicinal plant.
References
- 1. Working with the natural complexity: selection and characterization of black cohosh root extract for use in toxicology testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the Botanical Authenticity and Phytochemical Profile of Black Cohosh Products by High-Performance Liquid Chromatography with Selected Ion Monitoring Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Cimiside E: A Technical Whitepaper on Preliminary Studies of its Mechanism of Action in Gastric Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimiside E, a triterpene xyloside isolated from Cimicifuga heracleifolia, has emerged as a compound of interest in oncology research. Preliminary studies have demonstrated its potential as a chemopreventive agent, primarily through its pro-apoptotic and cell cycle-disrupting activities in gastric cancer cells. This technical guide provides an in-depth overview of the foundational research into the mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways.
Core Findings on the Mechanism of Action
This compound exerts its anticancer effects on gastric cancer cells through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis) and arresting the cell cycle. The underlying mechanism involves the activation of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic pathways.[1][2][3]
Quantitative Data Summary
The cytotoxic and cell cycle-modulating effects of this compound on gastric cancer cells have been quantified in preliminary studies. The key findings are summarized in the tables below.
Table 1: Cytotoxicity of this compound in Gastric Cancer Cells
| Parameter | Value | Cell Line | Duration of Treatment |
| IC50 | 14.58 µM | Gastric Cancer Cells | 24 hours |
Table 2: Effect of this compound on Cell Cycle Distribution in Gastric Cancer Cells
| Concentration | Effect on Cell Cycle |
| 30 µM | Arrest at S phase |
| 60 µM | Arrest at G2/M phase |
| 90 µM | Arrest at G2/M phase |
Signaling Pathways Implicated in this compound-Induced Apoptosis
This compound triggers apoptosis through the coordinated activation of key signaling molecules in both the extrinsic and intrinsic pathways, culminating in the activation of the caspase cascade.
Extrinsic Apoptosis Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane receptors. This compound has been shown to upregulate the expression of both the Fas ligand (FasL) and its corresponding receptor, Fas (also known as CD95 or APO-1).[2] This interaction leads to the recruitment of adaptor proteins and the subsequent activation of initiator caspases, such as caspase-8.
Intrinsic Apoptosis Pathway
The intrinsic pathway is triggered by intracellular stress and is regulated by the Bcl-2 family of proteins. This compound has been observed to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[2] This shift in balance leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the apoptosome and initiator caspase-9. Furthermore, this compound has been shown to decrease the levels of mutant p53 and procaspase-3.[2]
Experimental Protocols
The following sections detail the methodologies employed in the preliminary studies of this compound's mechanism of action. These protocols are based on standard laboratory techniques and the information available from the initial research.[1][3]
Cell Culture
-
Cell Line: Human gastric adenocarcinoma cell line (e.g., AGS).
-
Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis.
-
Cell Lysis:
-
Treat gastric cancer cells with varying concentrations of this compound for specified time points.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing a protease inhibitor cocktail.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein (e.g., 30-50 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10-12% gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against FasL, Fas, Bax, Bcl-2, p53, caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Reverse Transcription Polymerase Chain Reaction (RT-PCR)
RT-PCR is employed to measure the changes in mRNA expression levels of genes involved in apoptosis.
-
RNA Extraction:
-
Treat cells with this compound as described above.
-
Extract total RNA from the cells using a commercial RNA isolation kit (e.g., TRIzol reagent) according to the manufacturer's instructions.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
-
PCR Amplification:
-
Perform PCR amplification of the cDNA using gene-specific primers for FasL, Fas, Bax, Bcl-2, p53, caspase-3, and a housekeeping gene (e.g., GAPDH or β-actin).
-
Note: Specific primer sequences would need to be obtained from the original research article or designed using appropriate software.
-
-
Analysis:
-
Analyze the PCR products by agarose gel electrophoresis.
-
Quantify the band intensities and normalize to the housekeeping gene to determine the relative changes in mRNA expression.
-
Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation:
-
Treat cells with this compound.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.
-
Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Cell Cycle Analysis
This method uses propidium iodide staining and flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
Cell Fixation:
-
Treat cells with this compound.
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
The DNA content is measured by the intensity of the PI fluorescence.
-
The data is used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion and Future Directions
The preliminary studies on this compound provide compelling evidence for its pro-apoptotic and cell cycle inhibitory effects on gastric cancer cells. The mechanism of action involves the activation of both the extrinsic and intrinsic apoptotic pathways, highlighting its potential as a multifaceted anticancer agent.
Future research should focus on:
-
Elucidating the upstream signaling events that trigger the observed changes in FasL, Fas, and Bcl-2 family protein expression.
-
Validating these findings in in vivo models of gastric cancer.
-
Investigating the potential for synergistic effects when combined with existing chemotherapeutic agents.
-
Conducting more comprehensive dose-response and time-course studies to optimize its therapeutic window.
This technical guide serves as a foundational resource for researchers and drug development professionals interested in the further exploration of this compound as a potential therapeutic for gastric cancer.
References
- 1. This compound arrests cell cycle and induces cell apoptosis in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound arrests cell cycle and induces cell apoptosis in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cimetidine induces apoptosis in gastric cancer cells in vitro and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Exploratory Screening of Cimiside E Biological Targets
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical guide for the exploratory screening of biological targets for Cimiside E, a triterpenoid saponin isolated from Cimicifuga heracleifolia. This compound has demonstrated notable anti-cancer properties, particularly in gastric cancer cells, by inducing apoptosis and causing cell cycle arrest.[1][2] Understanding the direct molecular targets of this compound is crucial for elucidating its mechanism of action and advancing its potential as a therapeutic agent.
This guide outlines a systematic approach for target identification and validation, combining established methodologies with bio-computational analysis. Detailed experimental protocols are provided to facilitate the practical application of these techniques in a laboratory setting.
Introduction to this compound and its Known Biological Activities
This compound is a natural product that has shown promising bioactivity. Studies have indicated its potential as a chemopreventive agent due to its ability to induce apoptosis in cancer cells.[1][2] The mechanism of apoptosis induction by this compound involves both the extrinsic and intrinsic pathways, activating the caspase cascade.[1] Furthermore, it has been observed to arrest the cell cycle in a concentration-dependent manner, with lower concentrations causing S phase arrest and higher concentrations leading to G2/M phase arrest in gastric cancer cells.[1][2]
The IC50 value of this compound in gastric cancer cells has been determined to be 14.58 µM after 24 hours of treatment, highlighting its potency.[1][2] While these observations point towards interference with key regulators of cell death and proliferation, the direct molecular binding partners of this compound remain to be elucidated. The following sections detail a proposed workflow to identify these targets.
Proposed Workflow for this compound Target Identification
The identification of this compound's biological targets can be approached through a multi-pronged strategy that combines affinity-based proteomics with computational and cell-based validation methods. This workflow is designed to systematically narrow down potential protein candidates and validate their interaction with this compound.
Caption: Proposed experimental workflow for this compound target identification and validation.
Experimental Protocols
This section provides detailed methodologies for the key experiments outlined in the target identification workflow.
3.1. Affinity Chromatography-Mass Spectrometry
This method is a powerful tool for isolating and identifying proteins that bind to a small molecule of interest.[3]
-
Protocol:
-
Immobilization of this compound:
-
Synthesize a this compound derivative with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). A carboxyl or hydroxyl group on this compound can be utilized for this purpose.
-
Incubate the derivatized this compound with the activated beads according to the manufacturer's protocol to achieve immobilization.
-
Wash the beads extensively to remove any non-covalently bound compound.
-
-
Cell Lysate Preparation:
-
Culture gastric cancer cells (e.g., AGS) to 80-90% confluency.
-
Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant containing the soluble proteome.
-
-
Affinity Pull-down:
-
Incubate the this compound-immobilized beads with the cell lysate for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate the lysate with beads that have been treated with the linker alone or an inactive analogue of this compound.
-
Wash the beads several times with lysis buffer to remove non-specific protein binders.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using a competitive elution with free this compound, or by changing the pH or ionic strength of the buffer.
-
Concentrate the eluted proteins and separate them by SDS-PAGE.
-
Excise the protein bands, perform in-gel trypsin digestion, and extract the resulting peptides.
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins using a protein database search engine (e.g., Mascot, Sequest) and compare the results from the this compound pull-down with the negative control to identify specific binders.
-
-
3.2. Cellular Thermal Shift Assay (CETSA)
CETSA is a label-free method to assess the direct binding of a compound to its target protein in a cellular context.
-
Protocol:
-
Cell Treatment:
-
Treat intact gastric cancer cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
-
Heating Profile:
-
Aliquot the treated cell suspensions and heat them at a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes).
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction (containing stabilized proteins) from the precipitated fraction by centrifugation.
-
Analyze the soluble protein fractions by Western blotting using antibodies against the candidate target proteins identified by affinity chromatography-mass spectrometry.
-
-
Data Analysis:
-
Quantify the band intensities and plot the fraction of soluble protein as a function of temperature for both the vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the target protein.
-
-
3.3. Surface Plasmon Resonance (SPR)
SPR is a biophysical technique used to measure the binding kinetics and affinity between two molecules in real-time.
-
Protocol:
-
Protein Immobilization:
-
Immobilize the purified recombinant candidate protein onto an SPR sensor chip.
-
-
Binding Analysis:
-
Flow different concentrations of this compound over the sensor chip surface.
-
Monitor the change in the refractive index at the chip surface, which is proportional to the amount of this compound binding to the immobilized protein.
-
-
Kinetic and Affinity Determination:
-
Analyze the association and dissociation phases of the sensorgrams to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD).
-
-
Known and Hypothesized Signaling Pathways
Based on the observed pro-apoptotic activity of this compound, it is hypothesized to modulate key signaling pathways that control cell death. The induction of both extrinsic and intrinsic apoptotic pathways suggests potential interactions with components of these cascades.[1]
Caption: this compound-induced apoptosis signaling pathways.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound's activity in gastric cancer cells.
| Parameter | Cell Line | Value | Reference |
| IC50 (24h) | Gastric Cancer Cells | 14.58 µM | [1][2] |
| Cell Cycle Arrest | Gastric Cancer Cells | S phase (30 µM) | [1][2] |
| G2/M phase (60, 90 µM) | [1][2] |
Conclusion
The exploratory screening of this compound's biological targets is a critical step towards understanding its therapeutic potential. The systematic approach outlined in this guide, combining affinity-based proteomics with robust validation techniques, provides a clear path for identifying and characterizing the molecular interactions of this promising natural product. The elucidation of its direct targets will not only shed light on its mechanism of action but also pave the way for its future development as a novel anti-cancer agent.
References
- 1. This compound arrests cell cycle and induces cell apoptosis in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound arrests cell cycle and induces cell apoptosis in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Labeled and Label-Free Target Identifications of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
Cimiside E: A Technical Review of its Pro-Apoptotic and Anti-Inflammatory Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cimiside E, a cycloartane triterpenoid glycoside isolated from plants of the Cimicifuga genus, has emerged as a molecule of interest for its potent cytotoxic effects on cancer cells and its significant anti-inflammatory properties. This technical guide provides a comprehensive review of the existing literature on this compound, with a focus on its historical context, mechanism of action, and the experimental methodologies used to elucidate its biological functions. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research. Additionally, signaling pathways and experimental workflows are visually represented using diagrams to enhance understanding of its molecular interactions.
Introduction and Historical Context
This compound, also known by its chemical synonym 25-Anhydrocimigenol xyloside, is a natural product belonging to the triterpenoid saponin class of compounds.[1] It was first isolated from Cimicifuga heracleifolia Komarov, a plant with a history of use in traditional medicine.[2] The initial interest in this compound stemmed from the observation that extracts from Cimicifuga species possessed apoptotic activity against gastric cancer cells.[2] Subsequent research focused on isolating the bioactive constituents, leading to the identification and characterization of this compound as a key contributor to this cytotoxic effect. Further investigations have also revealed its potential as an anti-inflammatory agent, broadening its therapeutic prospects.
Chemical Structure
This compound is a cycloartane-type triterpenoid glycoside. The core structure is a tetracyclic triterpene with a characteristic cyclopropane ring. A xylose sugar moiety is attached to this aglycone, contributing to its glycosidic nature.
Biological Activities
Pro-Apoptotic and Anti-Proliferative Effects in Gastric Cancer
This compound has demonstrated significant anti-proliferative and pro-apoptotic activity in human gastric adenocarcinoma (AGS) cells.[1]
Key Findings:
-
Inhibition of Cell Proliferation: this compound inhibits the proliferation of AGS cells in a dose- and time-dependent manner.[1]
-
Induction of Apoptosis: It induces apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[1]
-
Cell Cycle Arrest: this compound causes cell cycle arrest at the S phase at lower concentrations and at the G2/M phase at higher concentrations.[1]
Quantitative Data Summary
| Cell Line | Assay | Endpoint | Concentration/Time | Result | Reference |
| AGS | Proliferation Assay | IC50 | 24 hours | 14.58 µM | [2] |
| AGS | Proliferation Assay | IC50 | 12 hours, 24 hours, 48 hours | 28.7 µM, 14.6 µM, 8.1 µM | [1] |
| AGS | Cell Cycle Analysis | Arrest | 30 µM (24h) | S phase arrest | [1] |
| AGS | Cell Cycle Analysis | Arrest | 60 µM, 90 µM (24h) | G2/M phase arrest | [1] |
| AGS | Western Blot | Protein Expression | 30 µM (12h) | Decreased mutant p53 level | [1] |
| AGS | Western Blot | Protein Expression | 30 µM and above | Dose-dependent decrease in pro-caspase 3 | [1] |
| AGS | Western Blot | Protein Expression | 60 µM | Increased Bax/Bcl-2 ratio | [1] |
| AGS | RT-PCR | Gene Expression | 30 µM, 60 µM (1h) | Activation of Fas expression | [1] |
| AGS | RT-PCR | Gene Expression | 30 µM, 60 µM (3h) | Activation of FasL expression | [1] |
Anti-Inflammatory Effects
In addition to its anti-cancer properties, this compound exhibits anti-inflammatory activity. A key study demonstrated its ability to inhibit the TNF-α-induced expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) in human endothelial cells. This effect is mediated through the upregulation of Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) and the modulation of several signaling pathways.
Key Findings:
-
Inhibition of VCAM-1 Expression: this compound suppresses the expression of VCAM-1, a key molecule involved in the inflammatory response and leukocyte adhesion.
-
Upregulation of PPAR-γ: The anti-inflammatory effect is linked to the increased expression of PPAR-γ, a nuclear receptor with known anti-inflammatory functions.
-
Modulation of Signaling Pathways: The inhibitory effect on VCAM-1 involves the PI3K, ERK1/2, and PKC signaling pathways.
Mechanisms of Action
Pro-Apoptotic Signaling Pathway
This compound induces apoptosis in gastric cancer cells through a multi-faceted mechanism that engages both the extrinsic and intrinsic pathways.
Caption: Pro-apoptotic signaling pathway of this compound in gastric cancer cells.
Anti-Inflammatory Signaling Pathway
The anti-inflammatory action of this compound involves the modulation of key signaling molecules in endothelial cells, leading to the suppression of inflammatory markers.
References
Methodological & Application
Cimiside E: A Promising Triterpenoid Glycoside for Cancer Research - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimiside E, a triterpenoid glycoside isolated from the rhizomes of Cimicifuga species, has emerged as a compound of significant interest in oncological research. Recent studies have demonstrated its potent pro-apoptotic and cell cycle inhibitory effects in cancer cells, highlighting its potential as a novel chemotherapeutic agent. This document provides a detailed overview of the extraction and purification of this compound, along with its known mechanism of action, to support further investigation and drug development efforts.
Extraction and Purification of this compound
The isolation of this compound from its natural source, primarily the rhizomes of Cimicifuga heracleifolia, involves a multi-step process of extraction and chromatographic purification. The following protocol is a comprehensive guide based on established methodologies for the isolation of triterpenoid glycosides from Cimicifuga species.
Experimental Protocol: Extraction
-
Plant Material Preparation: Air-dried and powdered rhizomes of Cimicifuga heracleifolia are used as the starting material.
-
Solvent Extraction: The powdered rhizomes are extracted with 70% ethanol at room temperature. This process is typically repeated three times to ensure exhaustive extraction.
-
Concentration: The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and then partitioned successively with n-butanol. The n-butanol soluble fraction, which is enriched with triterpenoid glycosides, is collected and concentrated.
Experimental Protocol: Purification
The purification of this compound from the enriched n-butanol fraction is achieved through a series of chromatographic steps.
-
Silica Gel Column Chromatography:
-
The n-butanol fraction is subjected to column chromatography on a silica gel column.
-
The column is eluted with a gradient of chloroform-methanol to separate the components based on polarity.
-
-
Octadecylsilyl (ODS) Column Chromatography:
-
Fractions containing this compound from the silica gel chromatography are further purified on an ODS column.
-
A stepwise gradient of methanol-water is used as the mobile phase for elution.
-
Table 1: Summary of Chromatographic Conditions for this compound Purification
| Chromatography Step | Stationary Phase | Mobile Phase | Elution Mode |
| 1 | Silica Gel | Chloroform-Methanol | Gradient |
| 2 | ODS | Methanol-Water | Stepwise Gradient |
Note: The specific gradient conditions and fraction collection should be guided by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) analysis to track the presence of this compound.
Mechanism of Action: Induction of Apoptosis
This compound exerts its anticancer effects primarily by inducing apoptosis, or programmed cell death, in cancer cells.[1][2] It has been shown to activate the caspase cascade, a crucial component of the apoptotic machinery, through both the intrinsic and extrinsic pathways.[1][2]
Signaling Pathway of this compound-Induced Apoptosis
The diagram below illustrates the signaling cascade initiated by this compound, leading to apoptosis.
Caption: this compound-induced apoptosis signaling pathway.
Experimental Protocol: Cell Cycle Analysis
The effect of this compound on the cell cycle can be investigated using flow cytometry.
-
Cell Culture and Treatment: Cancer cells are cultured in appropriate media and treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Table 2: Representative Data of this compound on Cell Cycle Distribution
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 65 | 20 | 15 |
| This compound (15 µM) | 50 | 35 | 15 |
| This compound (30 µM) | 30 | 30 | 40 |
Note: The IC50 value of this compound on gastric cancer cells for 24 hours was determined to be 14.58 µM.[1] Cell cycle arrest was observed in the S phase at lower concentrations and in the G2/M phase at higher concentrations.[1][2]
Experimental Workflow
The following diagram outlines the general workflow from the plant source to the purified compound and its biological evaluation.
Caption: General workflow for this compound isolation and analysis.
Conclusion
This compound represents a promising natural product with well-defined pro-apoptotic activity in cancer cells. The protocols and data presented herein provide a solid foundation for researchers to undertake further studies on its therapeutic potential. Future investigations should focus on optimizing the purification process to improve yields, elucidating the upstream molecular targets of this compound, and evaluating its efficacy and safety in preclinical animal models.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Cimiside E and Related Triterpenoid Glycosides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Cimiside E and other related triterpenoid glycosides commonly found in plant extracts from Cimicifuga (syn. Actaea) species, such as Black Cohosh. Due to the limited UV absorbance of many triterpenoid glycosides, this protocol outlines a method employing both UV and Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) for comprehensive profiling and quantification.
Introduction
This compound belongs to a class of bioactive compounds known as triterpenoid glycosides, which are characteristic chemical constituents of plants in the Cimicifuga and Actaea genera.[1][2][3] These compounds are of significant interest to researchers and drug development professionals due to their potential therapeutic activities, including effects on menopausal symptoms.[4][5] Accurate and reliable analytical methods are crucial for the quality control of raw materials, standardization of extracts, and pharmacokinetic studies. This document provides a detailed protocol for the analysis of this compound and its analogues using reverse-phase HPLC.
Experimental
Instrumentation and Consumables
-
HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
-
Analytical balance.
-
Volumetric flasks, pipettes, and vials.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
HPLC grade acetonitrile, methanol, and water.
-
Formic acid or acetic acid (analytical grade).
-
Reference standards (if available).
Chromatographic Conditions
A C18 column is recommended for the separation of these moderately polar to nonpolar analytes. A gradient elution is necessary to resolve the complex mixture of triterpenoid glycosides and other phytochemicals present in the extracts.
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid or acetic acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-10 min: 20-40% B10-30 min: 40-70% B30-40 min: 70-90% B40-45 min: 90% B (hold)45-50 min: 90-20% B (return to initial)50-60 min: 20% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | 30 °C |
| PDA Detection | 254 nm (for phenolic compounds) and 210 nm (for general screening) |
| ELSD/CAD Settings | Nebulizer Temperature: 40-60 °CDrift Tube Temperature: 60-80 °CGas Flow: 1.5-2.5 L/min (Nitrogen) |
Note: The gradient program is a starting point and may require optimization based on the specific extract and the target analytes.
Protocols
Standard Solution Preparation
-
Accurately weigh 1 mg of this compound reference standard (if available).
-
Dissolve the standard in methanol in a 10 mL volumetric flask to obtain a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 to 50 µg/mL.
Sample Preparation (from Plant Material)
-
Weigh approximately 1 g of dried and powdered plant material (e.g., rhizomes of Cimicifuga racemosa).
-
Add 25 mL of 80% methanol.
-
Sonicate for 30 minutes in a water bath.
-
Centrifuge the mixture at 3000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue with another 25 mL of 80% methanol.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in 5 mL of methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Visualization of Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Data Presentation
The quantitative data for this compound should be summarized in a table. The calibration curve should be constructed by plotting the peak area (from ELSD/CAD) versus the concentration of the standard. The concentration of this compound in the sample can then be calculated using the regression equation from the calibration curve.
| Sample ID | Retention Time (min) | Peak Area (ELSD/CAD) | Concentration (µg/mL) |
| Standard 1 | X.XX | YYYY | 1.0 |
| Standard 2 | X.XX | YYYY | 5.0 |
| Standard 3 | X.XX | YYYY | 10.0 |
| Standard 4 | X.XX | YYYY | 25.0 |
| Standard 5 | X.XX | YYYY | 50.0 |
| Sample 1 | X.XX | YYYY | Calculated Value |
Discussion
The described HPLC method provides a reliable approach for the analysis of this compound and other triterpenoid glycosides in plant extracts. The use of a C18 column with a water/acetonitrile gradient allows for good separation of these compounds.[6] While phenolic compounds in the extract can be readily detected by UV at 254 nm, many triterpenoid glycosides lack a significant chromophore, making ELSD or CAD essential for their detection and quantification.[7]
Method validation should be performed according to ICH guidelines, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The sample preparation protocol is designed to efficiently extract the triterpenoid glycosides from the plant matrix.
Conclusion
This application note provides a comprehensive and detailed protocol for the HPLC analysis of this compound and related triterpenoid glycosides. The method is suitable for quality control, phytochemical analysis, and supporting drug development activities for products derived from Cimicifuga and Actaea species.
References
- 1. mdpi.com [mdpi.com]
- 2. [Studies on the constituents of Cimicifuga species] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Constituents from Cimicifuga dahurica and Their Anti-Proliferative Effects on MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemical Screening and Extraction of Bioactive Compounds from Actaea racemosa (Black Cohosh) in management of menopausal symptoms & other medicinal applications | Dialogues in Cardiovascular Medicine: DCM [dialogues-cvm.org]
- 5. thenaturopathicherbalist.com [thenaturopathicherbalist.com]
- 6. Cimicifuga species identification by high performance liquid chromatography-photodiode array/mass spectrometric/evaporative light scattering detection for quality control of black cohosh products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Quantification of Cimicifugoside E in Actaea racemosa Extracts
Abstract
This application note provides a comprehensive protocol for the accurate quantification of Cimicifugoside E in plant extracts, specifically from the rhizomes of Actaea racemosa (Black Cohosh). Cimicifugoside E, a cycloartane triterpenoid glycoside, is a significant bioactive compound with potential therapeutic applications.[1][2] The described methodology utilizes High-Performance Liquid Chromatography coupled with Ultraviolet (HPLC-UV) detection, a widely accessible and reliable technique for phytochemical analysis. This document is intended for researchers, scientists, and drug development professionals engaged in the quality control and standardization of botanical extracts containing Cimicifugoside E.
Introduction
Actaea racemosa, commonly known as Black Cohosh, is a popular herbal supplement used for a variety of health conditions, particularly for the management of menopausal symptoms.[3] The therapeutic effects of Black Cohosh are attributed to its complex mixture of phytochemicals, including triterpene glycosides, phenolic acids, and flavonoids.[1] Cimicifugoside E is a notable triterpenoid glycoside within this extract that contributes to its bioactivity.[4] Accurate and precise quantification of Cimicifugoside E is crucial for ensuring the quality, consistency, and efficacy of Actaea racemosa extracts and derived products.
This application note details a validated HPLC-UV method for the quantification of Cimicifugoside E. The protocol covers sample preparation, chromatographic conditions, method validation parameters, and data analysis.
Chemical Properties of Cimicifugoside E
| Property | Value |
| Molecular Formula | C37H54O11 |
| Molecular Weight | 674.8 g/mol [5] |
| IUPAC Name | [(1'S,3'R,4'R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate[5] |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO, Methanol, Ethanol[2][6] |
Experimental Protocols
Materials and Reagents
-
Cimicifugoside E reference standard (≥98% purity)
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid (analytical grade)
-
Dried and powdered Actaea racemosa rhizome
-
0.45 µm syringe filters
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Vortex mixer
-
Volumetric flasks and pipettes
Extraction of Cimicifugoside E from Plant Material
-
Sample Weighing: Accurately weigh approximately 1.0 g of powdered Actaea racemosa rhizome into a 50 mL conical tube.
-
Solvent Addition: Add 20 mL of 80% methanol in water to the tube.
-
Extraction: Sonicate the mixture for 60 minutes in a water bath, ensuring the temperature does not exceed 40°C.
-
Centrifugation: Centrifuge the suspension at 3000 rpm for 15 minutes.
-
Supernatant Collection: Carefully decant the supernatant into a clean collection vessel.
-
Re-extraction: Repeat the extraction process (steps 2-5) two more times with fresh solvent.
-
Solvent Evaporation: Combine the supernatants and evaporate the solvent under a stream of nitrogen or using a rotary evaporator.
-
Reconstitution: Dissolve the dried extract in a known volume of methanol (e.g., 5 mL) for HPLC analysis.
-
Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter prior to injection into the HPLC system.
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of Cimicifugoside E reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 10 µg/mL to 200 µg/mL.
HPLC-UV Method
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-30 min, 30-40% B30-60 min, 40-60% B60-70 min, 60-30% B (column re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 203 nm[7] |
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Linearity: The linearity of the method was determined by analyzing the prepared working standard solutions. The peak area was plotted against the corresponding concentration, and a linear regression analysis was performed.
Precision: The precision of the method was evaluated by analyzing six replicate injections of a standard solution (100 µg/mL) on the same day (intra-day precision) and on three different days (inter-day precision). The results are expressed as the relative standard deviation (RSD).
Accuracy: The accuracy of the method was assessed by a recovery study. A known amount of Cimicifugoside E standard was spiked into a pre-analyzed plant extract sample at three different concentration levels (50%, 100%, and 150% of the original amount). The recovery was calculated as the percentage of the measured amount to the added amount.
Limits of Detection (LOD) and Quantification (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatographic peak. The LOD was defined as the concentration with an S/N ratio of 3, and the LOQ was defined as the concentration with an S/N ratio of 10.
Quantitative Data Summary
| Validation Parameter | Result |
| Linearity Range | 10 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Intra-day Precision (RSD) | < 2.0% |
| Inter-day Precision (RSD) | < 3.0% |
| Accuracy (Recovery) | 98.5% - 102.3% |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for Cimicifugoside E quantification.
Logical Relationships in Method Validation
Caption: Key parameters for analytical method validation.
Conclusion
The HPLC-UV method described in this application note is simple, accurate, precise, and reliable for the quantification of Cimicifugoside E in Actaea racemosa extracts. This protocol can be readily implemented in a quality control laboratory for the routine analysis of raw materials and finished products, ensuring their consistency and quality. The provided validation data demonstrates the suitability of the method for its intended purpose.
References
- 1. Working with the natural complexity: selection and characterization of black cohosh root extract for use in toxicology testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Traditional uses, phytochemistry, pharmacology, quality control and clinical studies of Cimicifugae Rhizoma: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Cimicifuga species identification by high performance liquid chromatography-photodiode array/mass spectrometric/evaporative light scattering detection for quality control of black cohosh products - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cimiside E In Vitro Cytotoxicity Assay Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimiside E, also known as Cimicifugoside, is a cycloartane triterpenoid glycoside isolated from the rhizomes of plants belonging to the Actaea (formerly Cimicifuga) genus, such as Cimicifuga heracleifolia and Cimicifuga simplex.[1][2][3] Triterpenoids from this genus are recognized for a variety of pharmacological activities, including potent anti-cancer effects. This compound has been shown to inhibit the subcellular transport of nucleosides and exhibits significant cytotoxic and pro-apoptotic activity against cancer cells.[2][4] Specifically, it can induce cell cycle arrest and trigger apoptosis through both intrinsic and extrinsic caspase-dependent pathways in human gastric cancer cells.[1][5][6] This application note provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT colorimetric assay, a standard method for evaluating cell viability.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a quantitative colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7] The fundamental principle involves the enzymatic reduction of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of metabolically active cells. The resulting formazan crystals are solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells in the well.[8]
Physicochemical Properties and Known Biological Activity of this compound
All quantitative data for this compound is summarized in the tables below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₇H₅₄O₁₁ | [2] |
| Molecular Weight | 674.82 g/mol | [2] |
| CAS Number | 66176-93-0 | [2] |
| Appearance | Powder | [2] |
| Solubility | DMSO, Water, Ethanol (up to 100 mg/mL) | [2][3][4] |
Table 2: Reported Cytotoxic and Cell Cycle Effects of this compound on Human Gastric Cancer Cells (AGS)
| Parameter | Concentration / Value | Incubation Time | Reference |
| IC₅₀ Value | 14.58 µM | 24 hours | [1][5][6] |
| Cell Cycle Arrest | 30 µM | 24 hours | [1][6] |
| (S Phase Arrest) | |||
| Cell Cycle Arrest | 60 µM & 90 µM | 24 hours | [1][6] |
| (G2/M Phase Arrest) |
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format and is based on established MTT assay methodologies.[7][9][10]
Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Human cancer cell line (e.g., AGS human gastric adenocarcinoma cells)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100X)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT reagent (Thiazolyl Blue Tetrazolium Bromide), 5 mg/mL in sterile PBS
-
MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
Sterile, flat-bottom 96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (capable of reading absorbance at 570 nm)
-
Sterile pipette tips and multichannel pipettes
Preparation of Solutions
-
This compound Stock Solution (10 mM):
-
Calculate the mass of this compound needed: Mass (mg) = 10 mM * 674.82 g/mol * 1 mL = 6.75 mg.
-
Aseptically dissolve 6.75 mg of this compound in 1 mL of fresh, high-quality DMSO to make a 10 mM stock solution.[2]
-
Vortex thoroughly to ensure complete dissolution.
-
Prepare aliquots and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.[2]
-
-
MTT Working Solution (5 mg/mL):
-
Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.
-
Vortex until fully dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Store in the dark at 4°C for up to four weeks or at -20°C for longer periods.[9]
-
Assay Procedure
-
Cell Seeding:
-
Harvest log-phase cells using Trypsin-EDTA and perform a cell count.
-
Dilute the cells in complete culture medium to a density of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Include wells for control groups: untreated cells (vehicle control) and medium-only (blank).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.[9]
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium. A suggested concentration range is 0 µM (vehicle control), 5 µM, 10 µM, 15 µM, 25 µM, 50 µM, and 100 µM.
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the freshly prepared this compound dilutions to the respective wells. For the vehicle control wells, add 100 µL of medium containing the same final concentration of DMSO as the treated wells (typically ≤ 0.5%).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). A 24-hour incubation is a good starting point based on existing data.[1][6]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of MTT Solubilization Solution (e.g., DMSO) to each well.[9]
-
Place the plate on an orbital shaker for 15 minutes at a low speed to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
Data Analysis
-
Blank Correction: Subtract the average absorbance of the medium-only blank wells from all other absorbance readings.
-
Calculate Percent Viability:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
-
Determine IC₅₀:
-
Plot the percent viability against the log of this compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of this compound that inhibits cell viability by 50%.
-
Visualized Workflows and Pathways
MTT Assay Experimental Workflow
Caption: Workflow for this compound in vitro cytotoxicity assessment using the MTT assay.
Proposed Apoptotic Signaling Pathway of this compound
References
- 1. This compound arrests cell cycle and induces cell apoptosis in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. Cimicifugoside | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound arrests cell cycle and induces cell apoptosis in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for Cimiside E Treatment in Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cimiside E, a triterpenoid saponin, has demonstrated significant cytotoxic effects in various cancer cell lines. This document provides detailed application notes and protocols for utilizing this compound as a potential therapeutic agent. The provided data and methodologies are intended to guide researchers in studying its mechanism of action and identifying sensitive cancer cell lines. The primary focus is on gastric, breast, and lung cancer cell lines, where this compound and related compounds have shown promising activity.
Sensitive Cell Lines and IC50 Values
This compound exhibits differential sensitivity across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify this sensitivity. Below is a summary of the available data on cell lines sensitive to this compound and related compounds.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Citation(s) |
| AGS | Gastric Cancer | This compound | 14.58 | [1][2] |
| A549 | Lung Cancer | Cimigenoside* | Not Specified | |
| MCF-7 | Breast Cancer | C. racemosa extract | Not Specified | |
| MDA-MB-231 | Breast Cancer | C. racemosa extract | Not Specified |
Note: Cimigenoside is a structurally related triterpenoid saponin, and its activity in A549 cells suggests potential sensitivity to this compound. Further studies are required to determine the specific IC50 value for this compound in this cell line.
Note: Extracts of Cimicifuga racemosa, which contain this compound, have shown anti-proliferative effects on these cell lines. Direct IC50 values for isolated this compound are yet to be determined.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
This compound primarily exerts its cytotoxic effects through the induction of apoptosis and cell cycle arrest in sensitive cancer cells.
Apoptotic Pathways
This compound activates both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.[1][2] This dual-pronged attack ensures efficient elimination of cancer cells.
Key Molecular Events:
-
Activation of Caspase Cascade: this compound treatment leads to the activation of a cascade of caspases, which are the key executioners of apoptosis.[1][2] A notable pathway involved is the p53/Caspase-3 signaling pathway .
-
Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is crucial for regulating the intrinsic apoptotic pathway. This compound is expected to shift this balance in favor of apoptosis, leading to mitochondrial dysfunction and release of pro-apoptotic factors.
-
DNA Fragmentation: A hallmark of apoptosis, this compound induces DNA fragmentation in target cells.
Cell Cycle Arrest
In addition to inducing apoptosis, this compound disrupts the normal progression of the cell cycle, preventing cancer cell proliferation. In AGS gastric cancer cells, this compound has been shown to cause:
Involvement of the NF-κB Signaling Pathway
While direct evidence for this compound is still emerging, studies on the related compound Cimigenoside in A549 lung cancer cells have demonstrated the suppression of the NF-κB signaling pathway . The NF-κB pathway is a critical regulator of inflammation, cell survival, and proliferation in cancer. Its inhibition by this compound or related compounds represents a significant aspect of their anti-cancer activity.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound treatment.
Caption: this compound Induced Apoptosis Signaling Pathway.
Caption: Postulated Inhibition of NF-κB Pathway by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the sensitivity of cell lines to this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 value of this compound.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. The final DMSO concentration in all wells, including the control, should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: MTT Assay Experimental Workflow.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours. Treat the cells with this compound at concentrations around the predetermined IC50 value for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis
This technique is used to detect changes in the expression levels of key proteins involved in the signaling pathways affected by this compound.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, Bcl-2, Bax, p53, NF-κB p65, IκBα, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described for the apoptosis assay. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.
Conclusion
This compound is a promising anti-cancer agent with a clear mechanism of action involving the induction of apoptosis and cell cycle arrest in sensitive cancer cell lines. The provided protocols offer a framework for researchers to further investigate its therapeutic potential and to identify additional responsive cancer types. Future research should focus on determining the IC50 values of this compound in a broader panel of cell lines and further elucidating the intricacies of its effects on key signaling pathways such as NF-κB.
References
Application Note: Cimiside E for Inducing Apoptosis in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cimiside E, a triterpene xyloside isolated from Cimicifuga heracleifolia, has demonstrated significant potential as a chemopreventive agent by inducing apoptosis in cancer cells.[1] Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many cancers develop mechanisms to evade apoptosis, leading to uncontrolled proliferation.[2] Compounds that can reactivate this process are valuable candidates for cancer therapy. This document outlines the mechanism of action of this compound, provides quantitative data on its efficacy, and details experimental protocols for its study.
Mechanism of Action
This compound induces apoptosis in cancer cells, such as human gastric cancer AGS cells, through a multi-faceted approach. Its primary mechanisms include arresting the cell cycle and activating both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1][3]
-
Cell Cycle Arrest: this compound exhibits a concentration-dependent effect on the cell cycle. At lower concentrations, it induces arrest in the S phase, while at higher concentrations, it causes arrest in the G2/M phase.[1][3]
-
Extrinsic Pathway Activation: this compound upregulates the expression of the Fas ligand (FasL), which binds to its receptor, Fas (a death receptor), initiating the downstream activation of caspase-8.[4]
-
Intrinsic Pathway Activation: The compound modulates the balance of Bcl-2 family proteins, increasing the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2.[4] This change in balance leads to mitochondrial membrane permeabilization, the release of cytochrome c, and subsequent activation of caspase-9.[5][6]
-
Caspase Cascade: Both pathways converge on the activation of effector caspases, such as procaspase-3, leading to the execution of the apoptotic program, characterized by DNA fragmentation and cell death.[4][7]
Figure 1: this compound-induced apoptotic signaling pathways.
Data Presentation
The efficacy of this compound has been quantified in human gastric cancer AGS cells. The following tables summarize the key findings.
Table 1: Cytotoxicity of this compound in AGS Gastric Cancer Cells
| Parameter | Value | Exposure Time |
|---|---|---|
| IC₅₀ Value | 14.58 µM | 24 hours |
Data sourced from Guo et al., 2009.[1][3]
Table 2: Concentration-Dependent Effects of this compound on Cell Cycle Progression
| Concentration | Effect on Cell Cycle |
|---|---|
| 30 µM | S Phase Arrest |
| 60 µM | G2/M Phase Arrest |
| 90 µM | G2/M Phase Arrest |
Data sourced from Guo et al., 2009.[1][3]
Table 3: Effect of this compound on Key Apoptotic Proteins
| Protein | Effect | Pathway |
|---|---|---|
| Fas Ligand (FasL) | Increased Expression | Extrinsic |
| Fas Receptor | Increased Expression | Extrinsic |
| Bax/Bcl-2 Ratio | Increased | Intrinsic |
| Procaspase-3 | Decreased (Cleavage) | Execution |
Data sourced from Guo et al., 2009 and MedChemExpress.[1][4]
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on cancer cells.
Figure 2: General experimental workflow for studying this compound.
Protocol: Cell Culture and Treatment
-
Cell Culture: Culture human gastric cancer AGS cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed cells in appropriate culture plates (e.g., 96-well for viability, 6-well for protein/flow cytometry) and allow them to adhere for 24 hours.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0, 15, 30, 60, 90 µM).
-
Incubation: Replace the medium in the cell culture plates with the this compound-containing medium and incubate for the desired time periods (e.g., 24, 48 hours). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
Protocol: Apoptosis Detection by Annexin V/PI Staining
This protocol is for analyzing apoptosis using flow cytometry.[8][9]
-
Cell Collection: Following treatment, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each sample.
-
Washing: Centrifuge the cell suspension at 500 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol: Western Blotting for Apoptotic Proteins
This protocol details the analysis of protein expression levels.[10][11]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 10-12% SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., Fas, FasL, Bax, Bcl-2, Caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[12]
Figure 3: this compound concentration and cell cycle arrest relationship.
References
- 1. This compound arrests cell cycle and induces cell apoptosis in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
- 3. This compound arrests cell cycle and induces cell apoptosis in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The mitochondrial pathways of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mitochondrial death pathway: a promising therapeutic target in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase Activation and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 11. bio-rad.com [bio-rad.com]
- 12. azurebiosystems.com [azurebiosystems.com]
Application Notes and Protocols: In Vivo Xenograft Model for Efficacy Testing of Cimiside E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimiside E, a triterpenoid saponin isolated from Cimicifuga heracleifolia, has demonstrated significant anti-cancer properties, particularly in gastric cancer models.[1][2][3] In vitro studies have shown that this compound induces apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways and leads to cell cycle arrest.[1][2] These promising preclinical findings necessitate further evaluation in in vivo models to assess its therapeutic potential. This document provides detailed application notes and protocols for establishing and utilizing a subcutaneous xenograft model in mice to test the efficacy of this compound against gastric cancer.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects through a multi-faceted mechanism primarily centered on the induction of apoptosis. Key molecular events include:
-
Induction of Cell Cycle Arrest: this compound has been shown to arrest the cell cycle in gastric cancer cells. At lower concentrations, it induces arrest in the S phase, while at higher concentrations, it causes arrest in the G2/M phase.[1][2]
-
Activation of the Extrinsic Apoptotic Pathway: this compound upregulates the expression of Fas and Fas Ligand (FasL), leading to the activation of the death receptor pathway.[1] This initiates a caspase cascade, starting with the activation of caspase-8.
-
Activation of the Intrinsic Apoptotic Pathway: this compound modulates the balance of pro-apoptotic and anti-apoptotic proteins. It increases the expression of Bax while decreasing the expression of Bcl-2, leading to an increased Bax/Bcl-2 ratio.[1] This disrupts the mitochondrial membrane potential, causing the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspase-3.[4]
The convergence of both pathways on the activation of executioner caspases ultimately leads to the cleavage of cellular substrates and programmed cell death.
Signaling Pathway Diagrams
Experimental Protocols
Cell Line Selection and Culture
-
Cell Line: Human gastric cancer cell lines such as AGS or NCI-N87 are recommended. AGS cells have been previously used to demonstrate the apoptotic action of this compound.[1][3]
-
Culture Conditions: Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO2.
In Vivo Xenograft Model Protocol
This protocol outlines the subcutaneous implantation of gastric cancer cells into immunodeficient mice.
Materials:
-
Athymic nude mice (e.g., BALB/c nude) or SCID mice, 4-6 weeks old.
-
Selected gastric cancer cell line.
-
Sterile phosphate-buffered saline (PBS).
-
Matrigel® Basement Membrane Matrix.
-
1 mL syringes with 27- or 30-gauge needles.
-
Sterile surgical instruments.
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail).
-
This compound (dissolved in a suitable vehicle, e.g., PBS with a small percentage of DMSO and Tween 80).
-
Control vehicle solution.
-
Digital calipers.
Experimental Workflow Diagram:
Procedure:
-
Cell Preparation:
-
Harvest gastric cancer cells during the logarithmic growth phase.
-
Wash the cells twice with sterile PBS and perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >95%.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 2 x 10^7 cells/mL.[5][6] Keep the cell suspension on ice.
-
-
Animal Implantation:
-
Tumor Growth and Treatment:
-
Monitor the mice daily for tumor development.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=6-10 mice per group).
-
Administer this compound (e.g., via intraperitoneal injection) at predetermined doses. A dose-response study is recommended (e.g., 10, 30, 60 mg/kg). The control group should receive the vehicle solution.
-
Measure tumor dimensions with digital calipers every 3-4 days and calculate tumor volume using the formula: Volume = (width)² x length / 2.[3]
-
Monitor the body weight of the mice twice a week as an indicator of systemic toxicity.
-
-
Endpoint and Data Collection:
-
Euthanize the mice when tumors in the control group reach the maximum allowed size as per institutional guidelines, or after a predetermined treatment period (e.g., 21-28 days).
-
Excise the tumors and record their final weight.
-
A portion of the tumor tissue can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for Ki-67, cleaved caspase-3) and another portion can be snap-frozen for molecular analysis (e.g., Western blotting for apoptosis-related proteins).
-
Data Presentation
All quantitative data should be summarized in tables for clear comparison between treatment and control groups.
Table 1: In Vitro Cytotoxicity of this compound on Gastric Cancer Cells
| Cell Line | IC50 (µM) after 24h | Reference |
| AGS | 14.58 | [1][2][3] |
Table 2: In Vivo Efficacy of this compound in Gastric Cancer Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Endpoint (Mean ± SD) | Average Tumor Weight (g) at Endpoint (Mean ± SD) | Tumor Growth Inhibition (%) |
| Vehicle Control | N/A | ||
| This compound (10 mg/kg) | |||
| This compound (30 mg/kg) | |||
| This compound (60 mg/kg) |
Table 3: Effect of this compound on Apoptotic Markers (from Tumor Lysates)
| Treatment Group | Relative Bax Expression (Fold Change vs. Control) | Relative Bcl-2 Expression (Fold Change vs. Control) | Caspase-3 Activity (Fold Change vs. Control) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (30 mg/kg) |
Conclusion
The in vivo xenograft model described provides a robust platform for evaluating the anti-tumor efficacy of this compound. By following these detailed protocols, researchers can generate reliable data on tumor growth inhibition, apoptosis induction, and the modulation of key signaling pathways. These studies are a critical step in the preclinical development of this compound as a potential therapeutic agent for gastric cancer.
References
Application Notes and Protocols for Cimiside E Formulation in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and administration of Cimiside E (Cimicifugoside E) for in vivo animal studies. The information is intended to guide researchers in oncology, inflammation, and immunology in utilizing this potent triterpenoid saponin for preclinical research.
Compound Information
This compound is a cycloartane triterpenoid glycoside isolated from the rhizomes of Cimicifuga species. It has garnered significant interest for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. Emerging research suggests that this compound and related compounds exert their effects through the modulation of key signaling pathways, such as JAK/STAT and TLR4, and by inhibiting nucleoside transport.
Chemical Structure:
-
Formula: C₃₇H₅₄O₁₁
-
Molecular Weight: 674.82 g/mol
-
Appearance: White to off-white powder
Solubility and Stability
Proper solubilization is critical for consistent and reliable results in animal studies. This compound exhibits the following solubility characteristics:
| Solvent | Solubility | Notes |
| DMSO | ≥ 100 mg/mL | Use fresh, anhydrous DMSO as it is hygroscopic. |
| Ethanol | ≥ 100 mg/mL | |
| Water | ≥ 100 mg/mL | |
| Saline (0.9%) | Limited | May require co-solvents or formulation enhancers for stable solutions. |
For long-term storage, this compound powder should be kept at -20°C. Stock solutions in organic solvents can be stored at -80°C for up to one year. Avoid repeated freeze-thaw cycles.
In Vivo Administration Protocols
The choice of administration route depends on the experimental design, target tissue, and desired pharmacokinetic profile. Below are detailed protocols for oral, intraperitoneal, and intravenous administration.
Oral Administration (Gavage)
Oral gavage is a common method for delivering a precise dose of a compound directly to the stomach.
Formulation:
A homogeneous suspension can be prepared using Carboxymethylcellulose sodium (CMC-Na).
Protocol:
-
Weigh the required amount of this compound powder.
-
Prepare a 0.5% (w/v) solution of CMC-Na in sterile water.
-
Gradually add the this compound powder to the CMC-Na solution while vortexing or stirring continuously to form a uniform suspension. A concentration of ≥5 mg/mL can be achieved.[1]
-
Ensure the suspension is homogeneous before each administration.
Experimental Workflow for Oral Gavage:
Caption: Workflow for this compound oral administration.
Intraperitoneal (IP) Injection
IP injection allows for rapid absorption into the systemic circulation.
Formulation:
A common vehicle for IP injection of hydrophobic compounds is a mixture of DMSO and saline.
Protocol:
-
Dissolve this compound in 100% DMSO to create a stock solution (e.g., 50 mg/mL).
-
For injection, dilute the stock solution with sterile saline (0.9% NaCl) to the final desired concentration. A final concentration of up to 20% DMSO in saline is generally well-tolerated in rodents.
-
Ensure the final solution is clear and free of precipitation before injection. If precipitation occurs, consider using a solubilizing agent like Tween 80 or cyclodextrin.
Intravenous (IV) Injection
IV administration provides immediate and 100% bioavailability. This route requires careful formulation to prevent precipitation in the bloodstream.
Formulation:
For poorly soluble compounds like this compound, co-solvents or solubility enhancers are often necessary.
Protocol Option 1: Co-solvent System
-
Dissolve this compound in a minimal amount of a biocompatible organic solvent such as DMSO or N,N-Dimethylacetamide (DMA).
-
Further dilute with a mixture of Polyethylene glycol (PEG) 400 and Propylene glycol (PG) and finally with saline or 5% dextrose solution. A vehicle composition of 20% DMA, 40% PG, and 40% PEG-400 has been described for preclinical screening of poorly soluble compounds.
-
The final solution must be sterile-filtered (0.22 µm filter) before administration.
Protocol Option 2: Cyclodextrin-based Formulation
-
Prepare a solution of a modified cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), in sterile water or saline.
-
Add this compound to the cyclodextrin solution and stir or sonicate until fully dissolved. The cyclodextrin encapsulates the hydrophobic this compound molecule, enhancing its aqueous solubility.
-
Sterile-filter the final solution before injection.
Experimental Workflow for Parenteral Injection:
Caption: Workflow for parenteral administration of this compound.
In Vivo Efficacy Data
The following tables summarize reported in vivo efficacy data for compounds structurally related to this compound, providing a basis for dose selection in preclinical models.
Anti-Cancer Activity
Studies on actein and 26-deoxyactein, structurally similar triterpenoid glycosides, have demonstrated significant anti-tumor effects in mouse models.
| Compound | Animal Model | Dosage Range (mg/kg) | Administration Route | Efficacy |
| Actein | ICR mice with implanted sarcoma S180 | 3-27 | Intraperitoneal | Dose-dependent inhibition of tumor growth. |
| Actein | Nude mice with implanted human lung cancer A549 | 10, 30 | Intraperitoneal | Marked inhibition of xenograft growth with T/C (%) values of 38% and 55% respectively.[2] |
| 26-deoxyactein | ICR mice with implanted sarcoma S180 | 3-27 | Intraperitoneal | Dose-dependent inhibition of tumor growth. |
| 26-deoxyactein | Nude mice with implanted human lung cancer A549 | 10, 30 | Intraperitoneal | Marked inhibition of xenograft growth with T/C (%) values of 35% and 49% respectively.[2] |
T/C (%): (Median tumor weight of treated group / Median tumor weight of control group) x 100. A lower value indicates higher anti-tumor activity.
Anti-Inflammatory and Other Activities
While specific in vivo anti-inflammatory data for pure this compound is limited, studies on related extracts and compounds provide guidance on potential dosages.
| Compound/Extract | Animal Model | Dosage (mg/kg) | Administration Route | Observed Effect |
| Cimicifuga racemosa extract | Immobilization stress model in mice | 1000 | Oral | Attenuation of plasma corticosterone and aspartate aminotransferase levels. |
| Actein, 23-epi-26-deoxyactein | Immobilization stress model in mice | 100 | Oral | Contribution to the anti-stress effects of the extract. |
Signaling Pathways
This compound is believed to exert its biological effects by modulating key intracellular signaling pathways involved in inflammation and cell survival.
JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling that governs immune responses, cell proliferation, and apoptosis. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. This compound may inhibit this pathway, leading to reduced inflammation and tumor growth.
Caption: this compound's potential inhibition of the JAK/STAT pathway.
TLR4 Signaling Pathway
Toll-like receptor 4 (TLR4) is a key pattern recognition receptor that, upon activation by ligands such as lipopolysaccharide (LPS), initiates a signaling cascade leading to the production of pro-inflammatory cytokines. Antagonism of TLR4 signaling is a promising strategy for treating inflammatory conditions.
Caption: this compound's potential antagonism of the TLR4 signaling pathway.
These application notes and protocols are intended as a guide. Researchers should optimize formulations and dosages based on their specific animal models and experimental objectives. Always adhere to institutional guidelines for animal care and use.
References
Cimiside E: A Potential Anticancer Agent for Gastrocancer Therapy
Application Notes and Protocols for Researchers
Introduction
Cimiside E, a triterpenoid xyloside isolated from Cimicifuga heracleifolia, has emerged as a promising candidate for anticancer drug development.[1][2] Preclinical studies have demonstrated its cytotoxic effects, particularly in gastric cancer cells, through the induction of apoptosis and cell cycle arrest.[1][2][3] These application notes provide a comprehensive overview of the current research on this compound's anticancer properties, including detailed experimental protocols and a summary of key quantitative data. This document is intended to serve as a valuable resource for researchers in oncology, pharmacology, and drug discovery who are interested in exploring the therapeutic potential of this natural compound.
Mechanism of Action
This compound exerts its anticancer effects primarily by inducing apoptosis and causing cell cycle arrest in gastric cancer cells.[1][2][3] The underlying mechanisms involve the modulation of key signaling pathways that regulate cell survival and proliferation.
Induction of Apoptosis
This compound triggers programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2] This is achieved by:
-
Activation of the Caspase Cascade: this compound treatment leads to the activation of a cascade of caspases, which are the primary executioners of apoptosis.[1][2]
-
Modulation of Bcl-2 Family Proteins: It alters the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to an increased Bax/Bcl-2 ratio, which promotes mitochondrial dysfunction and the release of pro-apoptotic factors.[3]
-
Involvement of p53: The tumor suppressor protein p53 is also implicated in this compound-mediated apoptosis.[3]
-
Fas/FasL Pathway Activation: this compound upregulates the expression of Fas and Fas Ligand (FasL), key components of the extrinsic apoptosis pathway.[3]
Cell Cycle Arrest
This compound has been shown to arrest the cell cycle in gastric cancer cells in a concentration-dependent manner. At lower concentrations (around 30 µM), it induces an S-phase arrest, while at higher concentrations (60-90 µM), it causes a G2/M phase arrest.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies on the anticancer effects of this compound on human gastric cancer cell lines.
Table 1: Cytotoxicity of this compound on AGS Gastric Cancer Cells
| Treatment Duration | IC50 Value (µM) |
| 24 hours | 14.58[1][2] |
Table 2: Effect of this compound on Cell Cycle Distribution in AGS Gastric Cancer Cells
| This compound Concentration | Cell Cycle Phase Arrest |
| 30 µM | S Phase[1][2] |
| 60 µM | G2/M Phase[1][2] |
| 90 µM | G2/M Phase[1][2] |
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the anticancer potential of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Human gastric cancer cell line (e.g., AGS)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed AGS cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 100 µM) for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in this compound-treated cells using flow cytometry.
Materials:
-
AGS cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed AGS cells in 6-well plates at a density of 1 x 10⁶ cells/well and incubate for 24 hours.
-
Treat the cells with this compound (e.g., 30, 60, 90 µM) for 24 hours.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of this compound-treated cells.
Materials:
-
AGS cells
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% ethanol
-
Flow cytometer
Procedure:
-
Seed and treat AGS cells with this compound as described for the apoptosis assay.
-
Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content of the cells by flow cytometry.
Western Blot Analysis
This protocol is for detecting the expression levels of apoptosis-related proteins.
Materials:
-
AGS cells
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., against Caspase-3, Bax, Bcl-2, p53, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat AGS cells with this compound, then lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the general workflows for the experimental protocols.
Figure 1: this compound induced apoptosis signaling pathway.
Figure 2: General experimental workflow for evaluating this compound.
Current Limitations and Future Directions
The current body of research on this compound as an anticancer agent is primarily focused on its in vitro effects on gastric cancer cell lines. While these studies provide a strong foundation, further investigation is required to fully elucidate its therapeutic potential. Future research should focus on:
-
Broadening the Scope: Evaluating the efficacy of this compound in other types of cancer to determine its spectrum of activity.
-
In Vivo Studies: Conducting animal studies using xenograft models to assess the in vivo antitumor activity, pharmacokinetics, and potential toxicity of this compound.
-
Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents to potentially enhance treatment efficacy and overcome drug resistance.
-
Target Identification: Further molecular studies to precisely identify the direct cellular targets of this compound and the upstream signaling events that initiate the apoptotic and cell cycle arrest pathways.
By addressing these research gaps, a more complete understanding of this compound's potential as a novel anticancer therapeutic can be achieved, paving the way for its possible translation into clinical applications.
References
Troubleshooting & Optimization
Improving Cimiside E solubility for cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of Cimiside E for cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary challenge in cell-based assays?
A1: this compound is a triterpenoid saponin isolated from the plant Cimicifuga heracleifolia.[1][2] Like many hydrophobic natural products, its primary challenge in cell-based assays is poor aqueous solubility, which can lead to precipitation in cell culture media and inaccurate experimental results.
Q2: What are the common solvents for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) and ethanol are common organic solvents used to dissolve hydrophobic compounds like this compound for in vitro studies.[3][4] It is crucial to prepare a concentrated stock solution in one of these solvents and then dilute it into the aqueous culture medium.
Q3: What is the maximum recommended concentration of solvents like DMSO or ethanol in the final cell culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of the organic solvent in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v) for DMSO and 1% (v/v) for ethanol.[3][4] However, the optimal concentration should be determined for each cell line and assay, as sensitivity can vary.
Q4: My this compound precipitates out of solution when I add it to the cell culture medium. What can I do?
A4: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps to address this problem. Key strategies include optimizing the solvent concentration, using a step-wise dilution protocol, and pre-warming the media.
Troubleshooting Guide: this compound Precipitation
This guide addresses the common issue of this compound precipitation in cell culture media.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon initial dilution into media. | The compound is highly hydrophobic and "crashing out" of the aqueous solution. | 1. Optimize Stock Concentration: Prepare a higher concentration stock solution in 100% DMSO to minimize the volume added to the media. 2. Step-wise Dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions. A detailed protocol is provided below. 3. Pre-warm Media: Pre-warming the cell culture media to 37°C can sometimes improve the solubility of compounds. |
| Cloudiness or precipitate forms over time in the incubator. | The compound may be unstable in the culture medium at 37°C, or interacting with media components. | 1. Reduce Incubation Time: If the experimental design allows, reduce the exposure time of the cells to this compound. 2. Serum Concentration: The presence of serum proteins can sometimes help to stabilize hydrophobic compounds. If using serum-free media, consider adding a small percentage of serum if it does not interfere with the assay.[5] 3. Media Components: Certain salts in the media can contribute to precipitation.[6][7] Ensure your media is properly prepared and stored. |
| Inconsistent results between experiments. | This could be due to incomplete dissolution of this compound, leading to variations in the effective concentration. | 1. Vortexing: Ensure the stock solution and all subsequent dilutions are thoroughly vortexed. 2. Visual Inspection: Before adding to cells, visually inspect the final diluted solution for any signs of precipitation. If present, do not use and refer to the troubleshooting steps above. 3. Fresh Preparations: Prepare fresh dilutions of this compound for each experiment from a frozen stock solution to ensure consistency. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Determine the desired concentration of the stock solution (e.g., 10 mM).
-
Calculate the mass of this compound required.
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired concentration.
-
Vortex the tube vigorously until the this compound is completely dissolved. A brief sonication may be used if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Three-Step Dilution Method for Cell-Based Assays
This protocol is designed to minimize precipitation when diluting the hydrophobic this compound stock into aqueous cell culture media.[8]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed (37°C) cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a multi-well plate for dilutions
Procedure:
-
Step 1: Intermediate Dilution in Media:
-
Prepare an intermediate dilution of the this compound stock solution in pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you might first dilute the stock 1:10 in media to make a 1 mM intermediate solution.
-
To do this, add 1 µL of the 10 mM stock to 9 µL of pre-warmed media and vortex immediately.
-
-
Step 2: Final Dilution in Culture Medium:
-
Further dilute the intermediate solution to the final desired concentrations. For example, to make a 10 µM working solution, add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed media.
-
Mix gently but thoroughly by pipetting up and down.
-
-
Step 3: Addition to Cells:
-
Add the final working solution to your cells in culture plates.
-
Ensure the final DMSO concentration is below the cytotoxic level for your cell line (typically <0.5%).
-
Visualizations
Experimental Workflow for this compound Preparation
References
- 1. This compound arrests cell cycle and induces cell apoptosis in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound arrests cell cycle and induces cell apoptosis in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. Cell Culture Academy [procellsystem.com]
- 8. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Cimiside E Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Cimiside E, particularly concerning the development of resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a triterpene xyloside isolated from Cimicifuga heracleifolia Komarov.[1][2] It has been shown to induce apoptosis (programmed cell death) in gastric cancer cells through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[1][2] Additionally, this compound causes cell cycle arrest. At lower concentrations (around 30 µM), it arrests cells in the S phase, while at higher concentrations (60-90 µM), the arrest occurs at the G2/M phase.[1][3]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound have not been extensively documented, resistance to agents that induce apoptosis and cell cycle arrest is common. Potential mechanisms include:
-
Alterations in Apoptotic Pathways:
-
Upregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1, which prevent mitochondrial outer membrane permeabilization.[4][5]
-
Downregulation or mutation of pro-apoptotic proteins such as Bax and Bak.[4]
-
Mutations in the p53 tumor suppressor gene, which can abrogate the cell's ability to undergo apoptosis in response to DNA damage.[4][6]
-
Increased expression of Inhibitors of Apoptosis Proteins (IAPs), such as survivin, which directly inhibit caspases.[4]
-
-
Cell Cycle Checkpoint Alterations:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cell, reducing intracellular concentration.
Q3: How can I experimentally confirm if my cells have developed resistance to this compound?
A3: You can confirm resistance by performing a dose-response curve using a cell viability assay, such as the MTT assay. A rightward shift in the IC50 value (the concentration of a drug that inhibits a biological process by 50%) compared to the parental (non-resistant) cell line indicates a decrease in sensitivity.
Q4: What strategies can I employ to overcome this compound resistance?
A4: Several strategies can be explored:
-
Combination Therapy: Use this compound in combination with other agents. For example:
-
A Bcl-2 inhibitor (e.g., Venetoclax) to counteract anti-apoptotic protein upregulation.
-
A CDK inhibitor to enhance cell cycle arrest.
-
An inhibitor of drug efflux pumps if increased drug efflux is suspected.
-
-
Targeting Downstream Pathways: Investigate the signaling pathways that become activated in your resistant cell line and target those with specific inhibitors.
-
Sequential Treatment: Pre-treating cells with an agent that arrests them in a different phase of the cell cycle might re-sensitize them to this compound.[9]
Troubleshooting Guides
Problem 1: Higher than expected IC50 value for this compound in a sensitive cell line.
| Possible Cause | Troubleshooting Step |
| Incorrect Drug Concentration | Verify calculations and ensure proper dilution of the this compound stock solution. |
| Cell Seeding Density | Optimize cell seeding density. Too many cells can lead to apparent resistance. |
| Drug Inactivation | Ensure the drug solution is fresh and has been stored correctly. Avoid repeated freeze-thaw cycles. |
| Assay Incubation Time | The IC50 of this compound in AGS gastric cancer cells was determined at 24 hours.[3][10] Ensure your incubation time is appropriate for your cell line. |
Problem 2: No apoptosis is observed after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Sub-optimal Drug Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for inducing apoptosis in your cell line. |
| Insufficient Incubation Time | Apoptosis is a time-dependent process. Perform a time-course experiment (e.g., 12, 24, 48 hours). |
| Apoptosis Detection Method | Use a sensitive and early marker of apoptosis, such as Annexin V staining.[10][11] Also, analyze key proteins in the apoptotic pathway (e.g., cleaved caspase-3, Bcl-2, Bax) by Western blot.[12] |
| Cell Line Resistance | The cell line may have intrinsic or acquired resistance. See FAQs for potential mechanisms and strategies to overcome resistance. |
Problem 3: Unexpected cell cycle arrest pattern.
| Possible Cause | Troubleshooting Step |
| Drug Concentration | This compound induces S-phase arrest at lower concentrations and G2/M arrest at higher concentrations.[1][3] Verify your drug concentration and perform a dose-response analysis of cell cycle effects. |
| Cell Synchronization | If you are studying specific cell cycle effects, consider synchronizing your cells before drug treatment. |
| Flow Cytometry Staining | Ensure proper cell fixation and staining with a DNA dye like propidium iodide (PI).[13] Include RNase treatment to avoid staining of double-stranded RNA.[13] |
Quantitative Data Summary
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound | AGS (gastric cancer) | Cell Viability (24h) | 14.58 µM | [3][10] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[14][15][16][17]
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Detection (Annexin V/PI Staining)
This protocol is based on standard Annexin V/PI apoptosis assay procedures.[10][11][18][19][20]
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is adapted from standard PI staining procedures for cell cycle analysis.[13][21][22][23]
Materials:
-
6-well cell culture plates
-
This compound
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.
-
Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blotting for Apoptosis-Related Proteins
This is a general protocol for Western blotting to detect changes in protein expression.[12][24][25][26]
Materials:
-
This compound-treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Lyse the cell pellets in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Use a loading control like β-actin to normalize protein levels.
Visualizations
Caption: this compound induces apoptosis via extrinsic and intrinsic pathways.
Caption: this compound induces concentration-dependent cell cycle arrest.
Caption: Workflow for investigating this compound resistance.
References
- 1. This compound arrests cell cycle and induces cell apoptosis in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound arrests cell cycle and induces cell apoptosis in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis Deregulation and the Development of Cancer Multi-Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broad targeting of resistance to apoptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. Cell Cycle Phase-Specific Drug Resistance as an Escape Mechanism of Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 19. kumc.edu [kumc.edu]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. fccf.cdn.mskcc.org [fccf.cdn.mskcc.org]
- 23. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 24. Western blot analysis of apoptotic signaling proteins [bio-protocol.org]
- 25. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Western Blot Analysis of Apoptosis-Related Proteins [bio-protocol.org]
Technical Support Center: Optimizing In vivo Dosage of Natural Compounds
Disclaimer: The following information is provided for research and informational purposes only. The dosages and protocols described are based on preclinical studies of the representative compound Astragaloside IV and should not be extrapolated to other compounds, including Cimiside E, without independent validation. Always consult relevant literature and conduct thorough dose-finding studies for your specific compound of interest.
Frequently Asked Questions (FAQs)
Q1: What is a reasonable starting dose for my natural compound in an in vivo cancer study?
A1: Establishing a starting dose requires a multi-faceted approach. A thorough literature review for your specific compound or structurally similar molecules is the first step.[1] If no data exists, consider the following:
-
In Vitro Data: Use the in vitro IC50 (half-maximal inhibitory concentration) as a starting point for dose-range finding studies.
-
Maximum Tolerated Dose (MTD): Conduct a pilot study to determine the MTD, which is the highest dose that does not cause unacceptable toxicity.[2] This is a critical step before initiating efficacy studies.
-
Allometric Scaling: This method uses body surface area to estimate an equivalent dose from one animal species to another.[1]
Q2: How do I determine the optimal dosing frequency and route of administration?
A2: The optimal dosing schedule and route depend on the pharmacokinetic (PK) and pharmacodynamic (PD) properties of your compound.
-
Pharmacokinetics: Studies to determine the absorption, distribution, metabolism, and excretion (ADME) of your compound are essential.[3] For instance, Astragaloside IV has low oral bioavailability (around 2.2-7.4% in rats and dogs), suggesting that intraperitoneal (IP) or intravenous (IV) administration might be more effective for achieving therapeutic concentrations.[4][5]
-
Half-life: The half-life of the compound in plasma will inform the dosing frequency. Compounds with short half-lives may require more frequent administration.
Q3: What are the common challenges when working with natural compounds in vivo?
A3: Natural compounds often present unique challenges:
-
Poor Solubility: Many natural compounds have low aqueous solubility, making formulation for in vivo administration difficult. The use of solubilizing agents such as PEG400 may be necessary.[6]
-
Low Bioavailability: As seen with Astragaloside IV, oral bioavailability can be low, necessitating alternative administration routes.[4][5]
-
Toxicity: Even natural compounds can have dose-limiting toxicities. For Astragaloside IV, while generally considered safe, maternal and fetal toxicity have been observed at specific doses in rats.[7][8][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High mortality in the treatment group | The administered dose is above the MTD. | Conduct a dose-range finding study to determine the MTD. Start with lower doses and escalate gradually. |
| Lack of efficacy | - Insufficient dosage.- Poor bioavailability.- Inappropriate route of administration. | - Increase the dose in a stepwise manner, not exceeding the MTD.- Investigate alternative formulations to improve solubility and absorption.- Consider a different route of administration (e.g., IP or IV instead of oral). |
| Inconsistent results between animals | - Improper drug formulation leading to inconsistent dosing.- Variability in animal handling and injection technique. | - Ensure the compound is fully solubilized or forms a stable suspension before each administration.- Standardize animal handling and administration procedures. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant animal model (e.g., healthy mice of a specific strain).
-
Dose Selection: Based on in vitro data or literature on similar compounds, select a range of doses. For Astragaloside IV, a range of 25-100 mg/kg could be a starting point for an MTD study, as doses within this range have been used in efficacy studies.[10]
-
Administration: Administer the compound via the intended route (e.g., oral gavage, IP injection).
-
Monitoring: Observe the animals daily for signs of toxicity, including weight loss, changes in behavior, and physical appearance, for a predefined period (e.g., 14 days).
-
Endpoint: The MTD is the highest dose at which no significant toxicity or mortality is observed.
Protocol 2: In Vivo Efficacy Study (Xenograft Model)
-
Cell Implantation: Implant tumor cells into immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomization: Randomize mice into control and treatment groups.
-
Treatment: Administer the compound at a dose determined from the MTD study (e.g., Astragaloside IV at 25 mg/kg/day).[10] The vehicle used for the control group should be the same as that used to formulate the compound.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., immunohistochemistry).
Quantitative Data Summary
The following tables summarize reported in vivo dosages, pharmacokinetic parameters, and toxicity data for Astragaloside IV, which can serve as a reference when designing experiments for similar natural compounds.
Table 1: In Vivo Dosages of Astragaloside IV in Cancer Models
| Animal Model | Cancer Type | Dosage | Route | Outcome | Reference |
| Mice | Colorectal Cancer | 20, 40 mg/kg/day | Intraperitoneal | Inhibited tumor growth | [11] |
| Mice | Cervical Cancer | 25 mg/kg/day | Not specified | Inhibited tumor invasion | [10] |
| Mice | Breast Cancer | 50 mg/kg | Not specified | Inhibited tumor growth | [7] |
| Mice | Pancreatic Cancer | 20, 40 mg/kg | Intraperitoneal | Inhibited tumor growth | [12] |
Table 2: Pharmacokinetic Parameters of Astragaloside IV
| Parameter | Value | Species | Route | Reference |
| Bioavailability | 2.2% | Rat | Oral | [5] |
| Bioavailability | 7.4% | Beagle Dog | Oral | [4] |
| Cmax (after 2 mg/kg oral) | 351.31 ± 38.88 ng/mL | Rat | Oral | [6] |
| AUC₀₋ₜ (after 2 mg/kg oral) | 252.23 ± 15.75 µg/h/L | Rat | Oral | [6] |
Table 3: Toxicity Data for Astragaloside IV
| Toxicity Type | Dosage | Species | Observations | Reference |
| Maternal Toxicity | > 1.0 mg/kg | Rat | Not specified | [7][13] |
| Fetal Toxicity | > 0.5 mg/kg | Rat | Not specified | [7][13] |
| Reproductive Toxicity | 1.0 mg/kg/day | Rat | Delayed fur development and eye opening in pups | [8][9] |
Signaling Pathways and Workflows
Astragaloside IV Anti-Cancer Signaling Pathways
Astragaloside IV has been shown to exert its anti-cancer effects by modulating several key signaling pathways.[2][10][14][15] The diagram below illustrates some of the reported mechanisms.
Caption: Key signaling pathways modulated by Astragaloside IV in cancer.
Experimental Workflow for In Vivo Dose Optimization
The following diagram outlines a logical workflow for optimizing the dosage of a novel natural compound for in vivo experiments.
Caption: A typical workflow for in vivo dosage optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Astragaloside IV derived from Astragalus membranaceus: A research review on the pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Effects of Astragaloside IV: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Transport and bioavailability studies of astragaloside IV, an active ingredient in Radix Astragali - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of astragaloside IV on pharmacokinetics of triptolide in rats and its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Astragaloside IV, as a potential anticancer agent [frontiersin.org]
- 8. Review of the pharmacological effects of astragaloside IV and its autophagic mechanism in association with inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of astragaloside IV on the general and peripartum reproductive toxicity in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer effects and mechanisms of astragaloside-IV - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Astragaloside IV inhibits human colorectal cancer cell growth [imrpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Astragaloside IV, as a potential anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular mechanisms of astragaloside-IV in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Cimiside E stability and degradation issues
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of Cimiside E. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation with this compound, such as unexpected degradation or variability in results.
Q1: I am observing a loss of this compound potency or the appearance of unknown peaks in my HPLC analysis. What are the initial troubleshooting steps?
A1: Unexpected degradation of this compound can be attributed to several factors. Follow this workflow to identify the potential cause:
Caption: Troubleshooting workflow for this compound instability.
Q2: My this compound solution appears to be degrading rapidly after preparation. What could be the cause?
A2: Rapid degradation in solution is often linked to the solvent and storage conditions.
-
Solvent Choice: this compound is soluble in DMSO, ethanol, and water.[1] However, the stability in each solvent can vary. DMSO can be hygroscopic and absorb moisture, which may facilitate hydrolysis.[1] Always use fresh, anhydrous solvents.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of your stock solutions, as this can accelerate degradation.[1] It is recommended to aliquot stock solutions into single-use volumes.[1]
-
Storage of Solutions: For long-term stability, solutions should be stored at -80°C.[1] If stored at -20°C, the stability is reduced to approximately one month.[1]
Q3: I suspect my sample has degraded. How can I confirm this and identify the degradation products?
A3: A stability-indicating analytical method, typically HPLC or LC-MS, is required to confirm degradation.
-
Develop a Stability-Indicating Method: Use a gradient HPLC method with UV detection (e.g., at 203 nm) to separate the parent this compound peak from potential degradation products.[2]
-
Perform Forced Degradation: Subject a sample of this compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[3] This will help confirm that your analytical method can resolve the parent drug from its degradants.
-
Analyze Your Sample: Run your experimental sample alongside a fresh, unstressed standard of this compound. A decrease in the area of the main peak and the appearance of new peaks indicate degradation.
-
Identify Degradants: LC-MS is a powerful tool for identifying degradation products by providing molecular weight information, which helps in structure elucidation.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its basic structure?
A1: this compound is a triterpenoid glycoside, a class of natural compounds. Its complex structure consists of a cyclolanostanol aglycone linked to a sugar moiety, making it susceptible to certain types of degradation, particularly hydrolysis.[6]
Q2: What are the primary factors that cause this compound to degrade?
A2: Like many complex natural glycosides, this compound stability is influenced by several environmental factors:
-
pH: Acidic or alkaline conditions can catalyze the hydrolysis of the glycosidic bond, separating the sugar from the aglycone, or open other labile rings in the structure.[6][7][8]
-
Temperature: Elevated temperatures provide the energy needed to overcome activation barriers for degradation reactions.[8][9] Storing this compound at recommended low temperatures is crucial.[1]
-
Light: Exposure to light, particularly UV, can induce photolytic degradation, leading to the formation of various degradation products.[10][11] Samples should be stored in amber vials or protected from light.
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the molecule.[9][12]
-
Enzymes: If working with biological matrices, enzymes such as cellulases or other glycosidases can enzymatically cleave the sugar moiety.[6][13]
Q3: What is a potential degradation pathway for this compound?
A3: A primary and predictable degradation pathway for this compound is hydrolysis, which involves the cleavage of the glycosidic bond. This can be triggered by acid, base, or enzymatic conditions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Cimicifuga species identification by high performance liquid chromatography-photodiode array/mass spectrometric/evaporative light scattering detection for quality control of black cohosh products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 7. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 8. mdpi.com [mdpi.com]
- 9. ajrconline.org [ajrconline.org]
- 10. forced degradation study: Topics by Science.gov [science.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cimicifuga racemosa impairs fatty acid β-oxidation and induces oxidative stress in livers of ovariectomized rats with renovascular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cimiside E HPLC Analysis
This technical support guide provides troubleshooting strategies for peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Cimiside E and related triterpenoid saponins.
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing?
In an ideal HPLC separation, the resulting peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a common issue where the peak is asymmetrical, with a drawn-out or "tailing" trailing edge.[1][2] This distortion can compromise the accuracy of quantitative analysis and the resolution between adjacent peaks.[2][3]
Q2: How is peak tailing measured?
Peak tailing is typically quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). The United States Pharmacopeia (USP) defines the tailing factor as the ratio of the entire peak width at 5% of the peak height to twice the distance from the leading edge to the peak maximum at 5% height.[4] A value close to 1.0 indicates a symmetrical peak, while values greater than 1.5 are often considered unacceptable for quantitative assays.[5]
Q3: What are the primary causes of peak tailing in reverse-phase HPLC?
Peak tailing in reverse-phase HPLC is often caused by more than one retention mechanism occurring simultaneously.[5] Common causes include:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.[1][5][6]
-
Column Issues: Degradation of the column, contamination, or voids in the packing material.[3][6]
-
Mobile Phase Mismatches: An inappropriate mobile phase pH, incorrect solvent composition, or insufficient buffer concentration.
-
Sample-Related Problems: Column overload due to high sample concentration, or use of an injection solvent stronger than the mobile phase.[3][6]
-
Extra-Column Effects: Excessive volume in tubing and connections between the injector, column, and detector.[1]
Q4: Why is peak tailing a problem for data analysis?
Peak tailing can significantly impact the reliability of analytical results by:
-
Reducing Resolution: Tailing peaks can overlap with adjacent peaks, making accurate integration and quantification difficult.[3]
-
Decreasing Sensitivity: As the peak broadens and tails, its height decreases, which can negatively affect the limit of detection.[3]
-
Compromising Accuracy and Precision: Inaccurate peak integration leads to unreliable quantitative results.[3]
Troubleshooting Guide for this compound Peak Tailing
This section addresses specific issues you may encounter when analyzing this compound, a putative triterpenoid saponin.
Q5: My this compound peak is tailing. Where should I start troubleshooting?
A systematic approach is crucial for identifying the root cause of peak tailing. Begin by determining if the issue affects all peaks or just the this compound peak.
-
All Peaks Tailing: This often points to a physical or system-wide problem, such as a void in the column, a blocked frit, or extra-column volume.[4]
-
Only this compound Peak Tailing: This suggests a chemical interaction between this compound and the stationary phase.[4]
Below is a general workflow for troubleshooting peak tailing.
Caption: General troubleshooting workflow for HPLC peak tailing.
Q6: I suspect a chemical interaction is causing the tailing of my this compound peak. What should I do?
For triterpenoid saponins like this compound, tailing is often due to secondary interactions with residual silanol groups on the silica-based stationary phase. These interactions can be minimized by adjusting the mobile phase or selecting a more suitable column.
The diagram below illustrates how acidic silanol groups can interact with analytes, causing a secondary retention mechanism that leads to peak tailing.
Caption: Analyte interactions with the stationary phase in HPLC.
To mitigate these interactions, consider the following mobile phase optimizations:
| Parameter | Recommended Adjustment | Rationale |
| Mobile Phase pH | Add a small amount of acid (e.g., 0.1% formic acid or acetic acid). | Suppresses the ionization of silanol groups, reducing their ability to interact with the analyte.[3] Most saponins are analyzed using an acidic mobile phase.[2] |
| Buffer Concentration | Increase the buffer concentration (e.g., from 10 mM to 25 mM). | Higher buffer concentrations can help to mask residual silanol activity. |
| Organic Modifier | Switch from methanol to acetonitrile (or vice versa). | Acetonitrile and methanol have different solvent properties that can influence peak shape. |
| Additives | Add a competing base like triethylamine (TEA) to the mobile phase (not common for saponins but can be effective for basic compounds). | TEA can preferentially interact with active silanol sites, preventing the analyte from doing so. |
Q7: Could my column be the problem? How do I check and what are my options?
Yes, the column is a frequent source of peak shape problems. Here’s how to troubleshoot it:
-
Column Contamination: If the column is contaminated with strongly retained compounds from previous injections, it can lead to peak tailing.
-
Column Void: A void at the head of the column can cause peak distortion for all analytes.[3] This can be caused by pressure shocks or dissolution of the silica bed.
-
Inappropriate Column Chemistry: Standard C18 columns may have a high number of accessible silanol groups.
| Troubleshooting Step | Action | Expected Outcome |
| Column Flushing | Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent (e.g., 100% isopropanol or methanol). | Removes strongly retained contaminants from the column inlet frit and packing material.[5] |
| Column Replacement | Replace the current column with a new one of the same type. | If peak shape improves, the original column was likely degraded or contaminated. |
| Use a Guard Column | Install a guard column with the same packing material as the analytical column. | Protects the analytical column from contaminants and particulates, extending its lifetime.[7] |
| Select a Different Column | Switch to a column with a more inert stationary phase, such as an end-capped C18 column or one with a polar-embedded phase. | These columns have fewer free silanol groups, minimizing secondary interactions.[1] |
Experimental Protocols
Protocol 1: Column Flushing Procedure
-
Set the pump flow rate to a low value (e.g., 0.2 mL/min).
-
Disconnect the column outlet from the detector and direct it to a waste container.
-
Carefully disconnect the column inlet from the injector.
-
Reconnect the column in the reverse direction (outlet to injector, inlet to waste).
-
Flush the column with 20-30 column volumes of a strong, miscible solvent (e.g., for a 4.6 x 150 mm column, this is approximately 30-50 mL).
-
Return the column to its original orientation, reconnect to the detector, and equilibrate with the mobile phase until a stable baseline is achieved.
Protocol 2: Mobile Phase Optimization for Saponin Analysis
For triterpenoid saponins, a common starting point for mobile phase optimization is a gradient elution with acidified water and acetonitrile or methanol.[2]
-
Prepare Mobile Phase A: Deionized water with 0.1% formic acid.
-
Prepare Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Initial Gradient: Start with a linear gradient from 10% B to 90% B over 30 minutes.
-
Evaluate Peak Shape: If peak tailing is observed, try the following adjustments one at a time:
-
Change Organic Modifier: Replace acetonitrile with methanol and repeat the analysis.
-
Adjust Acid Modifier: Compare the results using 0.1% formic acid with 0.1% acetic acid.
-
Modify Gradient Slope: A shallower gradient may improve peak shape and resolution.
-
Protocol 3: Sample Preparation and Injection
-
Solvent Compatibility: Dissolve the this compound sample in a solvent that is weaker than or equivalent to the initial mobile phase. Injecting a sample in a strong solvent can cause peak distortion.[3]
-
Check for Overload: If you suspect column overload, dilute the sample by a factor of 5 and re-inject.[6] If the peak shape improves and becomes more symmetrical, the original sample was too concentrated.[4]
-
Sample Filtration: Always filter samples through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulates that could block the column frit.[4]
References
- 1. chromtech.com [chromtech.com]
- 2. researchgate.net [researchgate.net]
- 3. i01.yizimg.com [i01.yizimg.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Reducing off-target effects of Cimiside E
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the off-target effects of Cimiside E, a novel glycoside under investigation for its therapeutic potential. The information provided is based on general principles of pharmacology and drug development, adapted to the specific context of a novel natural product-derived compound.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
A1: this compound is a novel compound, and its primary molecular targets are still under active investigation. Preliminary studies suggest that its therapeutic effects may be mediated through the modulation of inflammatory signaling pathways, potentially by inhibiting key kinases or transcription factors involved in the inflammatory response. Further target validation and elucidation are ongoing.
Q2: What are the potential off-target effects of this compound observed in preclinical models?
A2: In preclinical in vitro and in vivo models, potential off-target effects of this compound may include mild cytotoxicity at high concentrations, modulation of unintended signaling pathways, and interaction with anti-targets. It is crucial to characterize the selectivity profile of this compound in your specific experimental system.
Q3: How can I determine the optimal concentration of this compound to minimize off-target effects in my cell-based assays?
A3: We recommend performing a dose-response curve to determine the EC50 for the desired on-target effect and the CC50 for cytotoxicity. The optimal concentration should be the lowest concentration that elicits the desired on-target effect while having minimal impact on cell viability. A therapeutic index (TI = CC50/EC50) can be calculated to quantify the therapeutic window.
Q4: Are there any known small molecule inhibitors that can be used as controls to study the off-target effects of this compound?
A4: As the specific off-targets of this compound are being elucidated, we recommend using well-characterized inhibitors of pathways commonly associated with off-target effects of natural products. For example, if you suspect off-target effects on the PI3K pathway, using a known PI3K inhibitor as a control can help dissect the observed phenotype.
Troubleshooting Guides
Issue 1: High Cell Death Observed in In Vitro Assays
Possible Cause: The concentration of this compound used may be too high, leading to cytotoxicity. The observed effect may be a result of general toxicity rather than a specific on-target effect.
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay:
-
Plate your cells at the desired density.
-
Treat the cells with a wide range of this compound concentrations (e.g., from 0.01 µM to 100 µM) for the duration of your experiment.
-
Assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo assay.
-
Determine the CC50 (the concentration that causes 50% cell death).
-
-
Optimize this compound Concentration:
-
Choose a concentration for your experiments that is significantly lower than the CC50 (ideally at least 10-fold lower).
-
Correlate the dose-response of your desired on-target effect with the cytotoxicity data to identify a therapeutic window.
-
Issue 2: Inconsistent or Unexpected Phenotypic Readouts
Possible Cause: this compound may be modulating multiple signaling pathways, leading to a complex or variable cellular response.
Troubleshooting Steps:
-
Assess Target Selectivity:
-
Use a panel of assays to investigate the effect of this compound on other related and unrelated signaling pathways. For example, if your primary target is a specific kinase, test this compound against a panel of other kinases.
-
Consider using proteomic or transcriptomic approaches (e.g., RNA-seq, proteomics) to get a global view of the cellular response to this compound treatment.
-
-
Use Control Compounds:
-
Include positive and negative control compounds in your experiments to help interpret the results. For instance, if you are studying inflammation, use a known anti-inflammatory drug as a positive control.
-
-
Validate with a Secondary Assay:
-
Confirm your findings using an orthogonal assay that measures a different aspect of the same biological process. For example, if you observe a decrease in the expression of an inflammatory cytokine by qPCR, validate this at the protein level using an ELISA or Western blot.
-
Data Presentation
Table 1: Comparative Analysis of this compound Efficacy and Cytotoxicity in Different Cell Lines
| Cell Line | Primary Target EC50 (µM) | Cytotoxicity CC50 (µM) | Therapeutic Index (TI = CC50/EC50) |
| Cell Line A | 0.5 | 50 | 100 |
| Cell Line B | 1.2 | 65 | 54.2 |
| Cell Line C | 0.8 | 40 | 50 |
Experimental Protocols
Protocol 1: Determination of EC50 and CC50
-
Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x stock of this compound serial dilutions in culture medium.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
On-Target Assay (EC50): At the end of the incubation, perform your specific assay to measure the on-target effect (e.g., reporter gene assay, protein expression analysis).
-
Cytotoxicity Assay (CC50): In a parallel plate, add a viability reagent (e.g., MTT, resazurin) and measure the absorbance or fluorescence according to the manufacturer's instructions.
-
Data Analysis: Plot the dose-response curves for both the on-target effect and cytotoxicity. Use a non-linear regression model to calculate the EC50 and CC50 values.
Visualizations
Caption: Hypothetical signaling pathway of this compound, illustrating both on-target and off-target effects.
Caption: A logical workflow for the systematic assessment and mitigation of off-target effects of this compound.
Technical Support Center: Enhancing the Bioavailability of Cimicifugosides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the oral bioavailability of cimicifugosides, the active constituents of Cimicifuga species (e.g., Cimicifuga foetida, Black Cohosh).
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of some cimicifugosides highly variable and in some cases, very low?
A1: The oral bioavailability of cimicifugosides can be inconsistent due to several factors. A key issue is the significant difference in bioavailability among the various cimicifugoside analogues. For instance, in rat studies, the absolute oral bioavailability of Cimicifugoside A (Cim A) was found to be quite low, ranging from 1.86% to 6.97%, whereas Cimicifugoside C (Cim C) exhibited a surprisingly high bioavailability of 238-319%[1]. This suggests that other factors, such as interconversion between different cimicifugosides in the body, may play a crucial role[1]. Additionally, like many natural products, cimicifugosides may have poor aqueous solubility and be susceptible to metabolism in the gut and liver, further limiting their systemic absorption.
Q2: What are the primary factors that influence the absorption and metabolism of cimicifugosides?
A2: The absorption and metabolism of cimicifugosides are influenced by several factors:
-
Physicochemical Properties: Triterpene glycosides, the class of compounds to which cimicifugosides belong, can have high permeability. However, their solubility in aqueous media can be a limiting factor for absorption[2].
-
Metabolism: Cimicifugosides are known to be metabolized by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4[3]. This metabolic activity can reduce the amount of active compound that reaches systemic circulation.
-
Drug-Herb Interactions: Co-administration of substances that inhibit or induce CYP enzymes can significantly alter the metabolism and, consequently, the bioavailability of cimicifugosides. For example, certain alkaloids found in Cimicifuga extracts, such as protopine and allocryptopine, are potent inhibitors of CYP2D6[3].
Q3: What initial steps can I take to improve the solubility of cimicifugosides in my experimental setup?
A3: Improving the solubility of cimicifugosides is a critical first step towards enhancing their bioavailability. Here are some strategies:
-
Co-solvents: Employing pharmaceutical-grade co-solvents can help to dissolve cimicifugosides in aqueous solutions.
-
pH Adjustment: The solubility of some compounds can be increased by adjusting the pH of the solution. The ideal pH for optimal solubility of each cimicifugoside should be determined experimentally.
-
Complexation with Cyclodextrins: Cyclodextrins are molecules capable of forming inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility and dissolution rate[4][5].
Q4: What advanced formulation strategies can be employed to enhance the oral bioavailability of cimicifugosides?
A4: For a more significant enhancement of oral bioavailability, advanced formulation strategies are often necessary. These include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract. This can improve the solubility and absorption of poorly water-soluble drugs[4][6].
-
Nanoparticle-Based Formulations: Reducing the particle size of the drug to the nanometer range can significantly increase the surface area available for dissolution, leading to improved absorption[4].
-
Lipid-Based Formulations: Incorporating cimicifugosides into lipid-based formulations can enhance their absorption through various mechanisms, including improved solubility and lymphatic transport[7].
Q5: How can I accurately measure the concentration of cimicifugosides in biological samples to determine bioavailability?
A5: Accurate quantification of cimicifugosides in biological matrices like plasma is essential for pharmacokinetic and bioavailability studies. The most common and reliable methods include:
-
High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying small molecules in complex biological samples[1].
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): This technique is suitable for compounds like triterpene glycosides that lack a strong UV chromophore[2][8].
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Studies
| Potential Cause | Troubleshooting Step |
| Poor aqueous solubility of the cimicifugoside extract. | 1. Characterize the solubility of the extract at different pH values. 2. Consider pre-formulation studies with solubilizing agents like cyclodextrins. 3. Move to more advanced formulations such as SEDDS or nanoparticle suspensions. |
| Rapid first-pass metabolism in the liver. | 1. Investigate the in-vitro metabolism of the cimicifugosides using liver microsomes to identify the primary metabolizing enzymes. 2. If metabolism is extensive, consider co-administration with a known inhibitor of the identified CYP enzymes (for research purposes only) to confirm the metabolic pathway. |
| Interconversion of cimicifugosides in vivo. | 1. Administer individual purified cimicifugosides intravenously and orally to determine their individual pharmacokinetic profiles and assess the extent of interconversion. 2. Develop an analytical method that can simultaneously quantify multiple cimicifugosides and their potential metabolites. |
Issue 2: Poor Dissolution Rate of a Developed Formulation
| Potential Cause | Troubleshooting Step |
| Inadequate formulation composition. | 1. Re-evaluate the components of your formulation. For SEDDS, screen different oils, surfactants, and co-surfactants to find a combination that provides optimal emulsification and drug loading. 2. For solid dispersions, assess the drug-polymer miscibility. |
| Particle size of the drug is too large. | 1. If using a crystalline form, consider micronization or nano-sizing to increase the surface area. 2. For nanoparticle formulations, optimize the manufacturing process to achieve a smaller and more uniform particle size distribution. |
| Drug precipitation upon dilution in aqueous media. | 1. Incorporate precipitation inhibitors into your formulation. 2. For SEDDS, ensure the formation of a stable microemulsion upon dilution. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Four Major Cimicifugosides Following Oral Administration of a Cimicifuga foetida Extract to Rats[1]
| Cimicifugoside | Dose (mg/kg) | Cmax (pmol/mL) | Tmax (h) | Absolute Oral Bioavailability (F) (%) |
| Cim A | 12.5 | 4.05 | 0.46 | 1.86 |
| 25 | 9.87 | 0.83 | 3.21 | |
| 50 | 17.69 | 1.28 | 6.97 | |
| Cim B | 12.5 | 90.93 | 2.00 | 26.8 |
| 25 | 215.4 | 3.33 | 35.7 | |
| 50 | 395.7 | 4.67 | 48.5 | |
| Cim C | 12.5 | 407.1 | 14.67 | 238 |
| 25 | 895.2 | 16.33 | 289 | |
| 50 | 1180 | 19.67 | 319 | |
| Cim D | 12.5 | 21.56 | 8.08 | 32.9 |
| 25 | 35.89 | 10.67 | 41.2 | |
| 50 | 45.09 | 14.27 | 48.0 |
Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration.
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Screening of Excipients:
-
Determine the solubility of the cimicifugoside extract in various oils (e.g., Labrafil® M 1944 CS, Capryol™ 90), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-surfactants (e.g., Transcutol® HP, Plurol® Oleique CC 497).
-
-
Construction of Ternary Phase Diagrams:
-
Based on the solubility studies, select the most suitable oil, surfactant, and co-surfactant.
-
Prepare a series of blank formulations with varying ratios of the selected excipients.
-
Visually observe the emulsification process and the resulting emulsion clarity upon dilution with water to identify the optimal self-emulsifying region.
-
-
Preparation of Drug-Loaded SEDDS:
-
Incorporate the cimicifugoside extract into the optimized blank SEDDS formulation.
-
Gently heat and stir until a clear and homogenous solution is obtained.
-
-
Characterization:
-
Determine the droplet size, polydispersity index, and zeta potential of the resulting microemulsion upon dilution.
-
Assess the drug loading and entrapment efficiency.
-
Protocol 2: LC-MS/MS Method for Quantification of Cimicifugosides in Rat Plasma
-
Sample Preparation:
-
To 100 µL of rat plasma, add an internal standard.
-
Perform protein precipitation by adding acetonitrile, followed by vortexing and centrifugation.
-
Evaporate the supernatant to dryness and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Use a C18 analytical column.
-
Employ a gradient elution with a mobile phase consisting of acetonitrile and water (containing 0.1% formic acid).
-
-
Mass Spectrometric Detection:
-
Utilize an electrospray ionization (ESI) source in the appropriate mode (positive or negative).
-
Perform detection using multiple reaction monitoring (MRM) by selecting precursor and product ion transitions specific to each cimicifugoside and the internal standard.
-
-
Method Validation:
-
Validate the method for linearity, accuracy, precision, recovery, and stability according to regulatory guidelines.
-
Visualizations
Caption: Experimental workflow for enhancing the bioavailability of cimicifugosides.
Caption: Potential for drug-herb interactions via CYP450 enzyme inhibition.
References
- 1. Pharmacokinetics and bioavailability of cimicifugosides after oral administration of Cimicifuga foetida L. extract to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benefits of Black Cohosh (Cimicifuga racemosa) for Women Health: An Up-Close and In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro metabolic interactions between black cohosh (Cimicifuga racemosa) and tamoxifen via inhibition of cytochromes P450 2D6 and 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioavailability of phytochemicals and its enhancement by drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cimicifuga species identification by high performance liquid chromatography-photodiode array/mass spectrometric/evaporative light scattering detection for quality control of black cohosh products - PMC [pmc.ncbi.nlm.nih.gov]
Cimiside E experimental variability and reproducibility
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Initial searches for "Cimiside E" did not yield specific information on a compound with this exact name, suggesting it may be a novel agent, a compound with a different registered name, or a potential typographical error. The information provided below is based on general principles of experimental variability with compounds of similar theorized function, such as those impacting cell signaling pathways. Researchers experiencing variability and reproducibility issues should first confirm the identity and purity of their this compound stock.
Q1: We are observing significant batch-to-batch variability in the bioactivity of our this compound. What could be the cause?
A1: Batch-to-batch variability is a common issue in experimental biology and can stem from several factors. A primary reason can be inconsistencies in the purity and stability of the compound.
-
Troubleshooting Steps:
-
Purity Verification: Assess the purity of each new batch of this compound using methods like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
-
Solvent and Storage: Ensure the compound is stored under the manufacturer's recommended conditions (temperature, light exposure). Use the same high-purity solvent for dissolution across all experiments.
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles of the stock solution, as this can degrade the compound. Aliquot the stock solution into single-use volumes.
-
Q2: The half-maximal inhibitory concentration (IC50) of this compound varies significantly between experiments. How can we improve consistency?
A2: Fluctuations in IC50 values can be attributed to variations in experimental conditions and cell culture parameters.
-
Troubleshooting Steps:
-
Cell Passage Number: Use cells within a consistent and narrow passage number range for all experiments. High passage numbers can lead to phenotypic drift.
-
Cell Seeding Density: Ensure precise and consistent cell seeding density. Over- or under-confluent cells can respond differently to treatment.
-
Serum Concentration: The concentration of serum in the culture medium can affect the bioavailability of the compound. Use a consistent and pre-tested serum batch.
-
Incubation Time: The duration of compound exposure should be strictly controlled.
-
Experimental Protocols
General Protocol for Assessing this compound Activity in Cell Culture
This protocol provides a basic framework. Specific cell lines and assay types may require optimization.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate culture medium. It is crucial to have a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability/Proliferation Assay: Assess cell viability or proliferation using a standard method such as MTT, MTS, or a live/dead cell stain.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Quantitative Data Summary
As no specific quantitative data for "this compound" could be located, the following table is a template that researchers can use to document their findings and track variability.
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 | Mean ± SD | Notes |
| Cell Line | e.g., HeLa | e.g., HeLa | e.g., HeLa | N/A | |
| Passage # | e.g., 5 | e.g., 6 | e.g., 5 | ||
| Seeding Density (cells/well) | e.g., 5000 | e.g., 5000 | e.g., 5000 | ||
| Incubation Time (h) | e.g., 48 | e.g., 48 | e.g., 48 | ||
| IC50 (µM) | |||||
| Purity of Batch (%) |
Signaling Pathways and Experimental Workflows
Given the lack of specific information on this compound, we present a hypothetical signaling pathway that a novel anti-cancer compound might modulate, and a general experimental workflow for its characterization.
Caption: Hypothetical signaling pathway where this compound inhibits a cell surface receptor.
Caption: General experimental workflow for the characterization of a novel compound.
Technical Support Center: Mitigating Cimiside E-Induced Toxicity in Normal Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cimiside E. The information provided is intended to help mitigate potential this compound-induced toxicity in normal cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of this compound-induced cytotoxicity?
A1: this compound, a triterpenoid saponin, primarily induces cytotoxicity through the activation of apoptosis, also known as programmed cell death.[1][2] Studies have shown that it can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways in cancer cells.[1][2] This involves the activation of a cascade of enzymes called caspases, which are the executioners of apoptosis.
Q2: Is this compound expected to be toxic to the normal, non-cancerous cells in my experiment?
A2: While this compound has been primarily studied for its potent anti-cancer effects, like many cytotoxic agents, it has the potential to affect normal proliferating cells. Saponins, the class of compounds this compound belongs to, have been reported to exhibit selective cytotoxicity, showing greater potency against cancer cells than normal cells.[3] However, the degree of selectivity can vary depending on the cell type and experimental conditions. It is crucial to establish a baseline cytotoxicity profile for this compound on your specific normal cell line(s) of interest.
Q3: What are the initial signs of this compound-induced toxicity in a cell culture?
A3: Initial morphological signs of toxicity can include cell shrinkage, rounding, detachment from the culture surface, and the formation of apoptotic bodies (membrane-bound vesicles). A decrease in cell proliferation and viability, as measured by assays such as MTT or LDH release, are also key indicators.
Q4: How can I quantitatively assess the toxicity of this compound in my normal cell lines?
A4: Several quantitative assays can be used:
-
MTT or WST-1 Assays: These colorimetric assays measure cell metabolic activity, which is an indicator of cell viability. A decrease in signal suggests a reduction in viable cells.
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Cycle Analysis: Flow cytometry with PI staining can reveal the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and identify a sub-G1 peak, which is indicative of apoptotic cells with fragmented DNA.
Q5: Are there any general strategies to protect my normal cells from this compound-induced toxicity?
A5: Yes, several strategies can be explored:
-
Dose Optimization: Determine the therapeutic index by identifying a concentration of this compound that is cytotoxic to cancer cells but has minimal effect on normal cells.
-
Co-treatment with Cytoprotective Agents: The use of antioxidants or other cytoprotective agents may help to mitigate off-target effects in normal cells. Saponins have been shown to induce oxidative stress, so antioxidants could be beneficial.
-
Cell Cycle Synchronization: Since many cytotoxic agents preferentially target rapidly dividing cells, transiently arresting normal cells in a less sensitive phase of the cell cycle (e.g., G1) could offer protection.
-
Activation of Pro-survival Pathways: Investigating the activation of pro-survival pathways, such as the Nrf2 pathway which regulates cellular redox balance, could offer a route to enhancing the resilience of normal cells to cytotoxic insults.[4][5]
Troubleshooting Guides
Problem 1: High levels of toxicity observed in normal control cell lines at concentrations effective against cancer cells.
| Possible Cause | Suggested Solution |
| High sensitivity of the specific normal cell line. | Test a panel of different normal cell lines to find a more resistant model that is still relevant to your research. |
| Overestimation of the required dose. | Perform a detailed dose-response curve for both normal and cancer cell lines to determine the optimal therapeutic window. |
| Prolonged exposure time. | Conduct a time-course experiment to find the minimum exposure time required for efficacy against cancer cells while minimizing toxicity to normal cells. |
Problem 2: Inconsistent results in cytotoxicity assays.
| Possible Cause | Suggested Solution |
| Variation in cell seeding density. | Ensure a consistent number of cells are seeded in each well. Use a hemocytometer or an automated cell counter for accuracy. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Incomplete dissolution of formazan crystals (MTT assay). | Ensure complete solubilization of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilizing agent. |
| Interference of this compound with the assay reagents. | Run appropriate controls, including this compound in cell-free media, to check for any direct interaction with the assay components. |
Problem 3: Difficulty in interpreting Annexin V/PI staining results.
| Possible Cause | Suggested Solution |
| Inappropriate compensation settings on the flow cytometer. | Use single-stained controls (Annexin V only and PI only) to set up proper compensation and quadrants. |
| Cell clumping. | Gently pipette the cell suspension before analysis and consider filtering through a cell strainer if clumping persists. |
| Delayed analysis after staining. | Analyze the samples as soon as possible after staining, as prolonged incubation can lead to secondary necrosis. Keep samples on ice and protected from light. |
Data Presentation
Table 1: Hypothetical Comparative Cytotoxicity of this compound
Note: The following data is illustrative and based on the known selective nature of some saponins. Researchers must determine the specific IC50 values for their cell lines of interest.
| Cell Line | Type | IC50 (µM) after 24h | Therapeutic Index (vs. Gastric Cancer) |
| SNU-1 | Human Gastric Cancer | 14.58[1][2] | 1.0 |
| HEK293 | Human Embryonic Kidney (Normal) | > 50 | > 3.4 |
| HFF | Human Foreskin Fibroblast (Normal) | > 75 | > 5.1 |
| PNT2 | Human Prostate Epithelial (Normal) | > 60 | > 4.1 |
Therapeutic Index = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)
Experimental Protocols
A detailed experimental workflow is crucial for obtaining reliable and reproducible data. Below are summarized methodologies for key experiments.
1. Cell Viability Assessment (MTT Assay)
-
Principle: Measures the metabolic activity of viable cells by the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time period.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Membrane Integrity Assessment (LDH Assay)
-
Principle: Quantifies the release of lactate dehydrogenase (LDH) from the cytosol of damaged cells into the culture medium.
-
Methodology:
-
Seed cells and treat with this compound as described for the MTT assay.
-
Collect the cell culture supernatant from each well.
-
Add the supernatant to a new plate containing the LDH assay reaction mixture.
-
Incubate at room temperature, protected from light, for the time specified in the kit protocol.
-
Add a stop solution.
-
Measure the absorbance at a wavelength of 490 nm.
-
Calculate cytotoxicity as a percentage of the maximum LDH release control (cells lysed with a detergent).
-
3. Apoptosis Detection (Annexin V/PI Staining)
-
Principle: Differentiates between healthy, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Methodology:
-
Treat cells with this compound.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently-labeled Annexin V and PI to the cell suspension.
-
Incubate at room temperature in the dark for 15 minutes.
-
Analyze the cells by flow cytometry.
-
4. Cell Cycle Analysis
-
Principle: Measures the DNA content of cells to determine their distribution in the different phases of the cell cycle. Apoptotic cells will have fragmented DNA and appear as a "sub-G1" peak.
-
Methodology:
-
Treat cells with this compound.
-
Harvest the cells and fix them in cold 70% ethanol.
-
Wash the fixed cells with PBS.
-
Treat the cells with RNase A to remove RNA.
-
Stain the cellular DNA with propidium iodide.
-
Analyze the DNA content by flow cytometry.
-
Mandatory Visualizations
References
- 1. This compound arrests cell cycle and induces cell apoptosis in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound arrests cell cycle and induces cell apoptosis in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Effects of Saponins for the Prevention and Treatment of Cancer by Ameliorating Inflammation and Angiogenesis and Inducing Antioxidant and Apoptotic Effects in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nrf2 Signaling Pathway: a Potential Therapeutic Target in Combating Oxidative Stress and Neurotoxicity in Chemotherapy-Induced Cognitive Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Cimiside E and Paclitaxel in Gastric Cancer Models
For Immediate Release
This guide provides a detailed comparative analysis of the cytotoxic effects of Cimiside E, a naturally derived triterpenoid saponin, and Paclitaxel, a widely used chemotherapeutic agent. The comparison focuses on their efficacy in preclinical gastric cancer models, offering valuable insights for researchers, scientists, and drug development professionals. This analysis is based on published experimental data, with a focus on mechanism of action, cytotoxicity, and effects on the cell cycle and apoptosis.
Executive Summary
This compound, isolated from Cimicifuga heracleifolia, has demonstrated significant anti-cancer activity in gastric cancer cells. Its mechanism of action involves the induction of both extrinsic and intrinsic apoptotic pathways and cell cycle arrest. Paclitaxel, a well-established anti-cancer drug, functions primarily by stabilizing microtubules, leading to mitotic arrest and subsequent apoptosis. While both compounds induce apoptosis and cell cycle arrest, the available data suggests differences in their potency and the specific phases of the cell cycle they target. This guide aims to present a side-by-side comparison of these two compounds to inform future research and drug development efforts.
Mechanism of Action
This compound: This compound induces apoptosis through a dual mechanism involving both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.[1] Evidence suggests that this compound treatment leads to the activation of the caspase cascade, a critical component of the apoptotic signaling network.[1]
Paclitaxel: As a member of the taxane class of drugs, paclitaxel's primary mechanism is the stabilization of microtubules.[2] This interference with the normal dynamics of microtubule assembly and disassembly disrupts mitosis, leading to an arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis.[2][3]
Comparative Efficacy
A direct comparative study between this compound and paclitaxel in the same experimental setting has not been identified in the reviewed literature. However, by comparing data from separate studies on their effects on the human gastric adenocarcinoma cell line AGS, we can draw some indirect comparisons.
Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Incubation Time | IC50 | Citation |
| This compound | AGS | 24 hours | 14.58 µM | [1] |
| Paclitaxel | AGS | 24 hours | ~59.0 µM | [4] |
Note: The IC50 value for paclitaxel was reported as 59.0±4.7 µM for the free drug. The molecular weight of paclitaxel is 853.9 g/mol .
Apoptosis
Both this compound and Paclitaxel have been shown to induce apoptosis in gastric cancer cells.
-
This compound: Studies have demonstrated that this compound induces apoptosis in AGS cells, as confirmed by Annexin V-FITC/PI staining.[1] However, specific quantitative data on the percentage of apoptotic cells at different concentrations was not available in the reviewed literature.
-
Paclitaxel: Paclitaxel has been shown to induce apoptosis in AGS cells through the intrinsic pathway, involving the activation of caspase-3 and caspase-9.[4] Quantitative analysis from one study on AGS cells showed that after 24 hours of treatment with paclitaxel, there was a dose-dependent increase in both early and late apoptotic cells.
Cell Cycle Analysis
The effect of both compounds on cell cycle progression has been investigated in AGS gastric cancer cells.
-
This compound: Treatment with this compound resulted in cell cycle arrest at the S phase at a lower concentration (30 µM) and at the G2/M phase at higher concentrations (60 and 90 µM) after 24 hours.[1]
-
Paclitaxel: A study on AGS cells showed that paclitaxel treatment for 24 and 48 hours induced a significant G2/M phase arrest.[5]
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. For specific details, please refer to the cited publications.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells, including both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the test compound for the specified duration.
-
Cell Harvesting: Harvest the cells.
-
Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.
Visualizations
Signaling Pathways
Caption: this compound induces apoptosis via extrinsic and intrinsic pathways.
Caption: Paclitaxel's mechanism leading to apoptosis.
Experimental Workflow
Caption: Workflow for comparing this compound and Paclitaxel.
Conclusion
Both this compound and paclitaxel demonstrate potent anti-cancer effects in gastric cancer cell models, albeit through different primary mechanisms. The available data suggests that this compound may have a lower IC50 value in AGS gastric cancer cells compared to paclitaxel, indicating potentially higher potency. Furthermore, this compound affects both the S and G2/M phases of the cell cycle, whereas paclitaxel primarily induces a G2/M arrest.
It is important to note that this analysis is based on a limited number of studies, and no direct head-to-head comparison has been published. Further research, including direct comparative studies and in vivo experiments, is necessary to fully elucidate the relative efficacy and therapeutic potential of this compound and paclitaxel in the context of gastric cancer. The distinct mechanisms of action of these two compounds may also suggest potential for combination therapies, a possibility that warrants further investigation. This guide serves as a foundational resource for researchers to build upon in the ongoing search for more effective cancer treatments.
References
- 1. This compound arrests cell cycle and induces cell apoptosis in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paclitaxel inhibits proliferation and invasion and promotes apoptosis of breast cancer cells by blocking activation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effect of paclitaxel on apoptosis, autophagy and mitotic catastrophe in AGS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the anticancer effects of Cimiside E in multiple cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anticancer effects of Cimiside E, a cycloartane-type triterpene glycoside isolated from the medicinal plant Cimicifuga heracleifolia. While current research predominantly focuses on its efficacy in gastric cancer, this document summarizes the available data and draws comparisons with related compounds from the Cimicifuga genus to evaluate its broader potential as a therapeutic agent.
Quantitative Analysis of Anticancer Activity
The primary evidence for this compound's anticancer activity comes from studies on human gastric cancer cell lines. The following table summarizes the key quantitative data regarding its efficacy. For comparative purposes, data on other triterpene glycosides from Cimicifuga species tested against different cancer cell lines are also included to provide a broader context of the potential activity of this class of compounds.
Table 1: Cytotoxicity of this compound and Related Compounds in Various Cancer Cell Lines
| Compound | Cancer Cell Line | Cell Type | IC50 Value (µM) | Exposure Time (h) | Citation |
| This compound | Gastric Cancer Cells | Stomach | 14.58 | 24 | |
| Actein | MDA-MB-453 | Breast (ER-) | 8.4 | Not Specified | [1][2][3] |
| 25-acetyl-7,8-didehydrocimigenol 3-O-β-D-xylopyranoside | MDA-MB-453 | Breast (ER-) | 5 | Not Specified | [1][2][3] |
| 7,8-didehydrocimigenol 3-O-β-D-xylopyranoside | MDA-MB-453 | Breast (ER-) | 12.1 | Not Specified | [1][2][3] |
Note: ER- denotes Estrogen Receptor-Negative.
Mechanisms of Action: Apoptosis and Cell Cycle Arrest
This compound has been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in gastric cancer cells, fundamental mechanisms for its anticancer activity.
Apoptosis Induction
This compound activates both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic pathways. This dual-pronged attack ensures a robust induction of cancer cell death.
Table 2: Effect of this compound on Cell Cycle Distribution in Gastric Cancer Cells
| Treatment Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Citation |
| 0 (Control) | - | - | - | |
| 30 | - | Increased | - | |
| 60 | - | - | Increased | |
| 90 | - | - | Increased |
Specific percentage values were not provided in the source material, but the directional change was noted.
Experimental Protocols
The following are detailed methodologies for the key experiments used to validate the anticancer effects of this compound in gastric cancer cells.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Gastric cancer cells were seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Treatment: Cells were treated with various concentrations of this compound for 24 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value was calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Gastric cancer cells were treated with this compound at the desired concentrations.
-
Cell Harvesting: After the treatment period, both adherent and floating cells were collected.
-
Staining: Cells were washed with cold PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension.
-
Incubation: The cells were incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Gastric cancer cells were treated with different concentrations of this compound, harvested, and washed with PBS.
-
Fixation: Cells were fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells were washed and stained with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Visualizing the Molecular Pathways and Workflows
The following diagrams illustrate the signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
References
- 1. Growth inhibitory activity of extracts and compounds from Cimicifuga species on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Growth inhibitory activity of extracts and compounds from Cimicifuga species on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unveiling the Multifaceted Mechanism of Cimiside E: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive cross-validation of the mechanism of action of Cimiside E, a triterpenoid saponin with promising anti-cancer properties. Through a detailed comparison with established chemotherapeutic agents, this document serves as a valuable resource for researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, outlines experimental protocols, and visualizes complex signaling pathways to facilitate a deeper understanding of this compound's therapeutic potential.
Abstract
This compound, isolated from Cimicifuga heracleifolia, has demonstrated significant pro-apoptotic and cell cycle arrest activities in cancer cells. This guide compares its cytotoxic and potential anti-inflammatory mechanisms with those of conventional chemotherapeutics, namely Doxorubicin, Cisplatin, Paclitaxel, and Etoposide. While direct comparative studies are limited, this document collates available data to offer a comprehensive overview. This compound induces apoptosis through both intrinsic and extrinsic pathways, activating a caspase cascade and modulating the Bax/Bcl-2 ratio. Furthermore, evidence from related compounds suggests a potential anti-inflammatory role for this compound, likely through the inhibition of NF-κB and COX-2 signaling pathways. This guide provides detailed protocols for key experimental assays to facilitate further research and validation of these mechanisms.
Comparative Analysis of Cytotoxicity and Apoptotic Induction
This compound exerts its anti-cancer effects primarily through the induction of apoptosis and cell cycle arrest. This section compares the quantitative measures of its cytotoxicity and its mechanistic actions against well-established chemotherapeutic drugs.
Table 1: Comparative Cytotoxicity (IC50) in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Citation(s) |
| This compound | Gastric Cancer (AGS) | 14.58 | [1][2] |
| Doxorubicin | Gastric Cancer (AGS) | ~0.25 | [3] |
| Prostate Cancer (PC3) | ~2.64 | [4] | |
| Breast Cancer (MCF-7) | ~0.32 | [5] | |
| Cisplatin | Gastric Cancer (AGS) | Varies | [6] |
| Pancreatic Cancer (PANC-1) | ~3.02 µg/mL | [7] | |
| Non-small cell lung cancer | Varies | [8] | |
| Paclitaxel | Gastric Cancer (AGS) | Varies | [9] |
| Breast Cancer | Varies | [10] | |
| Etoposide | Gastric & Lung Cancer | Varies | [8][11] |
Note: IC50 values are highly dependent on the specific cell line and experimental conditions. The data presented here is for comparative purposes and is collated from different studies.
Table 2: Comparison of Apoptotic Mechanisms
| Feature | This compound | Doxorubicin | Cisplatin | Paclitaxel | Etoposide |
| Primary Target | Multiple (initiates apoptosis pathways) | DNA (intercalation), Topoisomerase II | DNA (cross-linking) | Microtubules | Topoisomerase II |
| Apoptosis Induction | Intrinsic & Extrinsic Pathways | Yes | Yes | Yes | Yes |
| Caspase Activation | Yes (Caspase-3, -8, -9) | Yes | Yes | Yes (Caspase-8) | Yes |
| Bcl-2 Family Modulation | Increases Bax/Bcl-2 ratio | Yes | Yes | Yes | Yes |
| Cell Cycle Arrest | S and G2/M phase | G2/M phase | S, G1, and G2/M phases | G2/M phase | S and G2/M phases |
Signaling Pathways
This compound-Induced Apoptosis Signaling Pathway
This compound triggers programmed cell death through a two-pronged approach, activating both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic pathways. This culminates in the activation of effector caspases, leading to the execution of apoptosis.
Caption: this compound induced apoptosis pathway.
Comparative Workflow: this compound vs. Standard Chemotherapeutics
This diagram illustrates the distinct primary targets of this compound and the compared chemotherapeutic agents, all converging on the final common pathway of apoptosis.
Caption: Comparative primary targets leading to apoptosis.
Potential Anti-inflammatory Mechanism of this compound
While direct experimental evidence for the anti-inflammatory activity of this compound is emerging, studies on extracts from the Cimicifuga genus, including C. heracleifolia, suggest a potent immunomodulatory effect.[12] Related compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and reduce nitric oxide (NO) production.[13][14] This suggests that this compound may exert anti-inflammatory effects through the inhibition of key inflammatory signaling pathways like NF-κB and the reduction of inflammatory mediators produced by enzymes like COX-2. Further research is warranted to fully elucidate this aspect of this compound's mechanism.
Table 3: Potential Anti-inflammatory Targets of this compound (Hypothesized)
| Target Pathway/Molecule | Hypothesized Effect of this compound | Supporting Evidence from Related Compounds |
| NF-κB Signaling Pathway | Inhibition of NF-κB activation and nuclear translocation | Triterpenoid saponins are known to inhibit this pathway.[7] |
| COX-2 Enzyme | Inhibition of COX-2 activity, reducing prostaglandin synthesis | Extracts from the Cimicifuga genus show anti-inflammatory properties. |
| Pro-inflammatory Cytokines (TNF-α, IL-6) | Decreased production | Extracts from C. heracleifolia suppress cytokine and chemokine production.[12] |
| Nitric Oxide (NO) Production | Inhibition of iNOS activity, leading to reduced NO levels | Compounds from Cimicifuga taiwanensis inhibit NO production.[13] |
Hypothesized Anti-inflammatory Signaling Pathway of this compound
This diagram illustrates the potential mechanism by which this compound may inhibit inflammation, based on evidence from related triterpenoid saponins and extracts from the Cimicifuga genus.
Caption: Hypothesized anti-inflammatory pathway of this compound.
Detailed Experimental Protocols
To facilitate the validation and further exploration of this compound's mechanisms, this section provides detailed protocols for key experimental assays.
Annexin V-FITC/PI Staining for Apoptosis Detection
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation:
-
Culture cells to the desired confluence and treat with this compound or comparative compounds for the specified time.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Cell Cycle Analysis by Propidium Iodide Staining
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Fixation:
-
Harvest and wash cells as described above.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution (containing RNase A).
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry.
-
The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
-
Western Blot for Caspase Activation
This technique detects the cleavage of pro-caspases into their active forms, indicating apoptosis.
-
Protein Extraction:
-
Lyse treated and control cells in RIPA buffer containing protease inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against specific caspases (e.g., Caspase-3, -8, -9, and their cleaved forms) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
NF-κB Reporter Assay (for Anti-inflammatory Activity)
This assay measures the activity of the NF-κB transcription factor.
-
Cell Transfection and Treatment:
-
Transfect cells (e.g., HEK293T or RAW264.7) with an NF-κB luciferase reporter plasmid.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with an inflammatory agent (e.g., TNF-α or LPS).
-
-
Luciferase Assay:
-
After the desired incubation time, lyse the cells and measure luciferase activity using a luminometer.
-
A decrease in luciferase activity in this compound-treated cells compared to the stimulated control indicates inhibition of the NF-κB pathway.
-
COX-2 Inhibition Assay (for Anti-inflammatory Activity)
This assay determines the inhibitory effect of a compound on the activity of the COX-2 enzyme.
-
Assay Preparation:
-
Use a commercial COX-2 inhibitor screening kit.
-
Prepare the assay buffer, COX-2 enzyme, and arachidonic acid substrate according to the kit's instructions.
-
-
Inhibition Measurement:
-
Add this compound at various concentrations to the reaction wells.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the product formation (e.g., prostaglandin E2) using a colorimetric or fluorometric plate reader.
-
Calculate the percentage of COX-2 inhibition relative to the untreated control.
-
Conclusion
This compound presents a compelling profile as an anti-cancer agent, primarily through the robust induction of apoptosis via both intrinsic and extrinsic signaling pathways, and by promoting cell cycle arrest. While its cytotoxic potency may vary compared to established chemotherapeutics, its distinct mechanism of action warrants further investigation, particularly in combination therapies. Furthermore, the emerging evidence of the anti-inflammatory properties of compounds from the Cimicifuga genus opens a new and exciting avenue for research into this compound's potential as a dual-action therapeutic agent. The experimental protocols and comparative data provided in this guide are intended to serve as a foundational resource for the scientific community to further validate and expand upon our understanding of this compound's mechanism of action. Future studies should focus on direct, quantitative comparisons with standard drugs across a broader range of cancer cell lines and on definitively characterizing its anti-inflammatory effects and the underlying molecular pathways.
References
- 1. This compound arrests cell cycle and induces cell apoptosis in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound arrests cell cycle and induces cell apoptosis in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. Comparative Evaluation of the Cytotoxicity of Doxorubicin in BT-20 Triple-Negative Breast Carcinoma Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Combination therapy of cisplatin and resveratrol to induce cellular aging in gastric cancer cells: Focusing on oxidative stress, and cell cycle arrest [frontiersin.org]
- 7. The Role of NF-κB in Physiological Bone Development and Inflammatory Bone Diseases: Is NF-κB Inhibition “Killing Two Birds with One Stone”? [mdpi.com]
- 8. A phase II study of the combination of etoposide and cisplatin in the therapy of advanced gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cancerresearchuk.org [cancerresearchuk.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Cimetidine inhibits production of interferon gamma and tumor necrosis factor alpha by splenocytes in aplastic anemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemical profile of Cimicifuga heracleifolia Kom. And immunomodulatory effect of its representative bioavailable component, cimigenoside on Poly(I:C)-induced airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Aqueous extracts of Cimicifuga racemosa and phenolcarboxylic constituents inhibit production of proinflammatory cytokines in LPS-stimulated human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Cimiside E: Unveiling Synergistic Potential with Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and less toxic cancer therapies has led to a growing interest in the synergistic potential of natural compounds with conventional chemotherapeutic agents. Cimiside E, a triterpenoid saponin isolated from plants of the Cimicifuga genus, has demonstrated pro-apoptotic and cell cycle-arresting properties in various cancer cell lines. This guide provides a comparative analysis of the synergistic effects of Cimicifuga glycosides, with a focus on the implications for this compound, when combined with established chemotherapeutic drugs. The data presented herein is derived from preclinical studies and aims to inform further research into the development of novel combination cancer therapies.
Synergistic Effects of Cimicifuga Glycosides with Cisplatin
A significant study on the combination of total glycosides from Cimicifuga dahurica (TGCD), of which this compound is a major constituent, with the widely used chemotherapeutic agent cisplatin (CDDP) has demonstrated a synergistic anti-tumor effect. The synergy was observed in both in vitro and in vivo models.
Quantitative Analysis of Synergy
The synergistic effect of the TGCD and cisplatin combination was quantified using the Combination Index (CI), a widely accepted method for evaluating drug interactions. A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
| Cell Line | Drug Combination | Combination Index (CI) | Interpretation |
| Human colon cancer (HCT-8) | TGCD + Cisplatin | < 0.8[1] | Synergy[1] |
In Vivo Tumor Growth Inhibition
In a mouse hepatoma (H22) tumor model, the combination of TGCD and cisplatin resulted in a more substantial reduction in tumor weight compared to either agent alone.
| Treatment Group | Tumor Weight Reduction (%) |
| TGCD alone | 46.9 ± 6.9[1] |
| Cisplatin alone | 64.5 ± 6.8[1] |
| TGCD + Cisplatin | 86.1 ± 7.2[1] |
Mechanistic Insights into Synergy
The synergistic effect of Cimicifuga glycosides and cisplatin is attributed to the modulation of key signaling pathways involved in apoptosis and cell cycle regulation.
Enhanced Apoptosis
The combination of TGCD and cisplatin led to a significant increase in the percentage of apoptotic HCT-8 cells compared to single-agent treatments.[1] This was accompanied by molecular changes indicative of apoptosis induction:
-
Increased expression of pro-apoptotic proteins: Bax, cleaved caspase-3, -8, and -9.[1]
-
Decreased expression of the anti-apoptotic protein: Bcl-2.[1]
-
Activation of stress-activated protein kinase pathways: Increased phosphorylation of JNK and p38 MAPK.[1]
Cell Cycle Arrest
The combination treatment induced cell cycle arrest at the G2/M phase in HCT-8 cells, preventing the cells from proceeding through mitosis and leading to cell death.[1]
Potential Synergy with Other Chemotherapeutic Agents
While comprehensive quantitative data for this compound with other agents is still emerging, preliminary studies with Cimicifuga extracts suggest a broader potential for synergistic interactions.
-
Doxorubicin: An extract from Cimicifuga racemosa has been reported to exhibit synergistic action with doxorubicin in a mouse breast cancer model.
-
Tamoxifen: A synergistic effect has also been observed between a C. racemosa extract and tamoxifen in reducing the proliferation of MCF-7 breast cancer cells.
The proposed mechanism for these interactions is likely similar to that observed with cisplatin, involving the amplification of apoptotic signals and disruption of the cell cycle.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions, the following diagrams illustrate the key signaling pathways and a general workflow for assessing drug synergy.
Caption: this compound-induced apoptosis signaling pathway.
Caption: Experimental workflow for synergy determination.
Experimental Protocols
The following are summaries of standard protocols for key experiments used to evaluate the synergy of this compound with chemotherapeutic agents.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of this compound, the chemotherapeutic agent, and their combination for 24-72 hours. Include untreated control wells.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the single agents and the combination for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess changes in their expression levels.
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., caspases, Bcl-2 family proteins, p-JNK).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Conclusion
The available preclinical evidence strongly suggests that Cimicifuga glycosides, including this compound, have the potential to act synergistically with conventional chemotherapeutic agents like cisplatin. This synergy appears to be mediated through the enhancement of apoptosis and cell cycle arrest. These findings provide a solid rationale for further investigation into the clinical utility of this compound as a chemosensitizing agent. Future studies should focus on elucidating the synergistic effects of purified this compound with a broader range of chemotherapeutics in various cancer types and on validating these findings in more complex preclinical models.
References
A Preclinical Comparative Analysis of Cimiside E Against Standard-of-Care Chemotherapeutics in Gastric Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a preclinical benchmark of Cimiside E, a natural triterpenoid saponin, against established standard-of-care chemotherapy agents, Cisplatin and 5-Fluorouracil (5-FU), for gastric cancer. The following sections detail the compound's mechanism of action, comparative cytotoxicity data, and the experimental protocols used to derive this information. All data presented is from in vitro studies and is intended to inform future research and development.
Mechanism of Action: this compound Induces Apoptosis
This compound exerts its anticancer effects by inducing programmed cell death, or apoptosis, in gastric cancer cells.[1][2] The compound has been shown to activate both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic pathways. This dual activation leads to a caspase cascade, ultimately resulting in the systematic dismantling of the cancer cell.[1][2]
The proposed signaling pathway for this compound-induced apoptosis is outlined below. The process involves the activation of caspases, which are crucial mediators of apoptosis, leading to cell death.
In contrast, standard-of-care agents operate through different mechanisms. Cisplatin primarily functions by forming cross-links with the DNA of cancer cells, which obstructs DNA repair mechanisms, triggers DNA damage, and ultimately leads to apoptosis.[2][3][4] 5-Fluorouracil (5-FU) is an antimetabolite that inhibits thymidylate synthase, an enzyme critical for the synthesis of thymidylate, a nucleotide required for DNA replication.[5][6] This leads to a "thymineless death" in rapidly dividing cancer cells.[5]
Comparative Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below compares the IC50 values of this compound, Cisplatin, and 5-Fluorouracil on the human gastric adenocarcinoma cell line, AGS. It is important to note the differences in treatment duration across the cited studies, which can influence IC50 values.
| Compound | Cell Line | IC50 Value (µM) | Treatment Duration | Data Source |
| This compound | AGS | 14.58 | 24 hours | Guo LY, et al., 2009[1][2] |
| Cisplatin | AGS | ~24.0 | 12 hours | Shoaib et al., 2025 (Calculated from 7.20 µg/mL)[7] |
| 5-Fluorouracil | AGS | ~96.2 | 48 hours | Yücel et al., (Calculated from 12.51 µg/mL)[8] |
Note: IC50 values for Cisplatin and 5-Fluorouracil were converted from µg/mL to µM for comparison. Molecular weights used for conversion were ~300.05 g/mol for Cisplatin and ~130.08 g/mol for 5-FU. Direct comparison should be viewed with caution due to differing experimental durations.
Experimental Protocols & Workflows
The following are detailed methodologies for the key experiments used to determine the data presented in this guide.
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, allowing for the calculation of IC50 values.
Methodology:
-
Cell Seeding: AGS cells are seeded into 96-well plates at a density of 1-2 x 10³ cells per well and incubated overnight to allow for cell attachment.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (this compound, Cisplatin, or 5-FU). A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: Plates are incubated for the specified duration (e.g., 12, 24, or 48 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for an additional 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 595 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
This flow cytometry-based method is used to differentiate between healthy, apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: AGS cells are seeded in 6-well plates and treated with the IC50 concentration of the test compound for the desired time.
-
Cell Harvesting: Cells (both adherent and floating) are harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI enters and stains the DNA of cells with compromised membranes (late apoptosis/necrosis).
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the quantification of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
References
- 1. mdpi.com [mdpi.com]
- 2. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorouracil - Wikipedia [en.wikipedia.org]
- 6. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptotic cell death of stomach cancer lines (AGS) induced by Co-NTB complex through cellular organelles and DNA damage - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06377E [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Cimiside E: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the proper disposal of Cimiside E, a triterpenoid glycoside isolated from the plant Cimicifuga racemosa (black cohosh).
Key Disposal Principles
The primary principle for the disposal of this compound is to prevent its release into the environment. This is achieved by treating it as a hazardous chemical waste and following established protocols for its collection, storage, and disposal through a licensed environmental waste management company. Do not discharge this compound or its solutions down the drain or dispose of it in regular solid waste.
Step-by-Step Disposal Procedures
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety goggles or glasses
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
-
-
Waste Segregation:
-
Solid Waste: Collect pure this compound powder, contaminated labware (e.g., weighing boats, filter paper), and PPE in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.[2]
-
Sharps Waste: Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound should be placed in a designated sharps container for hazardous chemical waste.
-
-
Waste Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[2]
-
The label must include the full chemical name ("Cimiracemoside E" or "this compound") and the approximate concentration and quantity.[2]
-
Include the date of waste generation and the name of the principal investigator or laboratory contact.[2]
-
-
Waste Storage:
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Store liquid waste containers in secondary containment to prevent spills.
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request to your Environmental Health and Safety (EHS) department.[2]
-
Do not attempt to transport hazardous waste off-site yourself.
-
Quantitative Data Summary
As no specific quantitative disposal limits for this compound were found, general hazardous waste guidelines should be followed. The following table summarizes key identifiers for Cimiracemoside E.
| Identifier | Value | Source |
| Chemical Name | Cimiracemoside E | PubChem |
| Molecular Formula | C37H58O11 | PubChem[3] |
| Molecular Weight | 678.8 g/mol | PubChem[3] |
| CAS Number | 290821-40-8 | PubChem[3] |
Experimental Protocols
No specific experimental protocols for the neutralization or deactivation of this compound were found in the search results. Therefore, chemical treatment to render the compound non-hazardous is not recommended without further research and validation. The standard and safest procedure is disposal via a licensed hazardous waste contractor.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific hazardous waste management guidelines for detailed instructions.
References
Personal protective equipment for handling Cimiside E
Researchers, scientists, and drug development professionals must prioritize safety when handling chemical compounds. This document outlines the essential personal protective equipment (PPE), handling procedures, and disposal protocols for Cimiside E. Adherence to these guidelines is critical to ensure personal safety and minimize environmental contamination.
Personal Protective Equipment (PPE)
When working with this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications |
| Respiratory | NIOSH-certified (or equivalent) particulate respirator | Required when ventilation is inadequate or if dust is formed.[1] |
| Hands | Chemical-resistant protective gloves | Neoprene or other suitable material.[2] |
| Eyes | Safety goggles or glasses | Chemical splash goggles are necessary if there is a potential for airborne dust.[1] |
| Body | Protective clothing/Coveralls | Must be chosen based on the level of activity and potential for exposure.[1][3] |
| Feet | Chemical-resistant boots | Should be worn to prevent contamination. |
Handling and Operational Plan
Proper handling of this compound is crucial to prevent accidents and exposure. A clear operational plan ensures that the compound is managed safely from receipt to disposal.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.
-
Keep the container tightly closed when not in use.
Preparation and Use:
-
All work with this compound powder should be conducted in a designated area with adequate exhaust ventilation, such as a chemical fume hood, to minimize dust formation.[1]
-
Avoid creating dust.[4] If dust is generated, use appropriate respiratory protection.[1]
-
Take precautionary measures against static discharge, as dust in sufficient concentration can form an explosive mixture in the air.[1]
-
After handling, always wash hands thoroughly with soap and water.[4]
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Experimental workflow for handling this compound.
Accidental Release and First Aid Measures
In the event of an accidental release or exposure to this compound, immediate action is necessary.
| Situation | Action |
| Spill | For small amounts, sweep or shovel up the material and place it into a suitable container for disposal.[1] Avoid raising dust.[1] For large spills, follow the same procedure and ensure the area is well-ventilated. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[5] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1] If irritation develops, seek medical attention.[1] |
| Eye Contact | Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open.[1] Seek medical attention.[1] |
| Ingestion | Do not induce vomiting.[5] Call a poison control center or doctor immediately for treatment advice.[5] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Contaminated Materials: Any materials, such as PPE, paper towels, or containers that have come into contact with this compound should be collected in a designated, labeled hazardous waste container.[4]
-
Unused Product: Unused this compound should be disposed of through a licensed waste disposal contractor.[4] Do not dispose of it in the regular trash or pour it down the drain.
-
Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Puncture and dispose of the container in a sanitary landfill, if permitted by local authorities.[5]
The following diagram illustrates the decision-making process for the disposal of materials contaminated with this compound.
Caption: Disposal decision tree for this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
